Vecabrutinib

Catalog No.
S546650
CAS No.
1510829-06-7
M.F
C22H24ClF4N7O2
M. Wt
529.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecabrutinib

CAS Number

1510829-06-7

Product Name

Vecabrutinib

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Molecular Formula

C22H24ClF4N7O2

Molecular Weight

529.9 g/mol

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SNS-062; SNS 062; SNS062; FP182; FP 182; FP-182; BSK-4841; BSK4841; BSK 4841; BIIB-062; BIIB062; BIIB 062; Vecabrutinib.

Canonical SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Isomeric SMILES

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

The exact mass of the compound Vecabrutinib is 529.1616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vecabrutinib mechanism of action BTK ITK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Quantitative Profiling

As a noncovalent inhibitor, vecabrutinib binds reversibly to BTK, which is distinct from first-generation covalent inhibitors like ibrutinib. This allows it to effectively inhibit both wild-type BTK and the C481S mutant form that confers resistance to covalent inhibitors [1] [2].

The table below summarizes this compound's key quantitative pharmacological data:

Parameter Target Value Experimental Context
Dissociation Constant (Kd) BTK 0.3 nM Biochemical assay [3]
Dissociation Constant (Kd) ITK 2.2 nM Biochemical assay [3]
Half-Maximal Inhibitory Concentration (IC50) ITK 24 nM Recombinant kinase assay [3]
IC50 for pBTK (Whole Blood) BTK (phosphorylation) 50 nM Human whole blood assay [3]
IC50 for pBTK Wild-Type BTK 2.9 nM Recombinant kinase assay [1]
IC50 for pBTK C481S BTK 4.4 nM Recombinant kinase assay [1]

Key Experimental Evidence and Protocols

Preclinical studies provide evidence for this compound's efficacy and unique mechanisms. Key experiments are summarized below with their methodologies and findings.

Experimental Model Protocol Summary Key Findings
Biochemical Kinase Assay Measured inhibition of phosphorylated BTK (pBTK) in recombinant enzyme systems for WT and C481S BTK [1]. Retained potent activity against C481S mutant; similar IC50 for WT and C481S BTK [1].
Primary CLL Cell Viability Cultured primary CLL patient cells with this compound; viability assessed in presence of HS5 stromal cells for protection [3]. Dose-dependent reduction of CLL cell viability despite stromal protection [3].
Murine Eµ-TCL1 Model Adoptive transfer of TCL1 leukemia cells into syngeneic mice, followed by oral this compound treatment [1]. Reduced tumor burden, improved survival, favorable T-cell population shifts (reduced T-regs) [1].
Combination Therapy Study Eµ-TCL1 model mice treated with this compound and venetoclax [1]. Augmented efficacy and survival versus either agent alone; favorable tumor microenvironment reprogramming [1].
T Cell Immunomodulation Isolated T cells stimulated in vitro with this compound or ibrutinib; activation/proliferation measured [1]. Minimal adverse impact on T cell activation/proliferation, unlike ibrutinib [1].

BTK Signaling and this compound's Role

This compound inhibits BTK activation within the B Cell Receptor (BCR) signaling pathway. The following diagram illustrates this pathway and this compound's point of inhibition.

G Antigen Antigen BCR BCR Antigen->BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK_i BTK (Inactive) SYK->BTK_i BTK_a BTK (Active) BTK_i->BTK_a Phosphorylation (Y551, Y223) PLCγ2 PLCγ2 BTK_a->PLCγ2 NFκB NFκB PLCγ2->NFκB This compound This compound This compound->BTK_i Inhibition

This compound inhibits BTK activation in the BCR signaling pathway.

Dual BTK/ITK Inhibition and Microenvironment

This compound's dual inhibition of BTK and ITK modulates the tumor microenvironment. ITK inhibition affects T-cell signaling, similar to effects seen with ibrutinib, but this compound's noncovalent nature appears to spare certain T-cell functions [1] [4].

G cluster_bcell Malignant B-Cell Compartment cluster_tcell T-Cell Compartment This compound This compound BTK_B BTK Inhibition This compound->BTK_B ITK_T ITK Inhibition This compound->ITK_T Survival ↓ Survival & Proliferation BTK_B->Survival Migration ↓ Migration & Homing BTK_B->Migration Tregs ↓ Regulatory T-cells (Tregs) ITK_T->Tregs T_Naive ↑ Naive T-cell populations ITK_T->T_Naive

Dual BTK/ITK inhibition affects both malignant B-cells and the T-cell microenvironment.

Future Directions and Clinical Status

This compound represents a strategy to overcome resistance to covalent BTK inhibitors. Its noncovalent binding and dual BTK/ITK profile offer a promising therapeutic approach, particularly for CLL patients with C481S mutations [1] [2].

According to DrugBank, this compound has been investigated in a clinical trial (NCT03037645) for B-cell cancers, but its status is listed as "terminated" [5]. Researchers should consult current trial registries for the latest development status.

References

Vecabrutinib SNS-062 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Design and Preclinical Profile

Vecabrutinib was specifically designed as a potent, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK) [1] [2].

  • Mechanism to Overcome Resistance: First-generation covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) bind irreversibly to a cysteine residue (C481) in the BTK active site. A common resistance mutation changes this cysteine to a serine (C481S), which prevents the covalent binding of these drugs, rendering them ineffective [3]. As a reversible inhibitor, this compound does not require interaction with the C481 residue and retains its activity against both wild-type and the C481S-mutant forms of BTK [1] [2].
  • Additional Target: this compound is also a potent inhibitor of IL2-inducible T-cell kinase (ITK), which may modulate immune cell function [1].

The table below summarizes key preclinical data for this compound:

Parameter Preclinical Findings
BTK Inhibition (Kd) 0.3 nM [1]
ITK Inhibition (Kd) 2.2 nM [1]
IC50 (ITK) 24 nM [1]
IC50 (WT BTK, recombinant) 4.6 nM [1]
IC50 (C481S BTK, recombinant) 1.1 nM [1]
In Vivo Half-life (rat/dog) 5-6 hours [1]
Oral Bioavailability >40% (rat/dog) [1]

Key Experimental Protocols and Findings

1. Inhibition of BTK Phosphorylation in Human Whole Blood

  • Objective: To assess the functional inhibition of BTK in a physiologically relevant environment.
  • Methodology: Human whole blood samples are treated with varying concentrations of this compound. The phosphorylation status of BTK (pBTK) is then measured, typically using a phospho-specific immunoassay or immunoblotting, to determine the concentration required for 50% inhibition (IC50) [1].
  • Key Finding: this compound inhibits BTK phosphorylation in human whole blood with a mean IC50 of 50 nM, demonstrating its potency in a complex biological matrix [1].

2. Cytosolic Calcium Release Assay in Primary CLL Cells

  • Objective: To evaluate the functional impact of BTK inhibition on B-cell receptor (BCR) signaling, a key pathway driving B-cell proliferation and survival.
  • Methodology: Primary chronic lymphocytic leukemia (CLL) cells isolated from patients are pre-treated with this compound. The cells are then stimulated, often via anti-IgM antibodies to cross-link the BCR. The resulting flux of calcium ions (Ca²⁺) from the endoplasmic reticulum into the cytosol is measured in real-time using fluorescent calcium indicators (e.g., Fluo-4) [3].
  • Key Finding: this compound suppresses this BCR-stimulated calcium release, confirming its effective disruption of the downstream signaling pathway in malignant B-cells [1].

3. Co-culture Cell Viability Assay

  • Objective: To test the drug's efficacy in mimicking the protective tumor microenvironment, where stromal cells can promote cancer cell survival.
  • Methodology: Primary CLL cells are co-cultured with a stromal cell line (e.g., HS5). The CLL cells are treated with this compound, and cell viability is assessed after a set period using assays like ATP quantification (e.g., CellTiter-Glo) [1].
  • Key Finding: this compound reduces the survival of primary CLL cells even in the presence of protective stromal cells, indicating its potential to overcome microenvironment-mediated drug resistance [1].

Clinical Development and Current Status

This compound entered clinical development with a Phase 1b/2 trial (NCT03037645) to evaluate its safety, pharmacokinetics, pharmacodynamics, and antitumor activity in patients with relapsed/refractory B-cell malignancies [1] [2].

  • Phase 1b/2 Trial Preliminary Results (2018): Initial data from 11 patients (with CLL, Mantle Cell Lymphoma, and Waldenstrom's Macroglobulinemia) showed:
    • Safety: The most common treatment-emergent adverse events were anemia (70%), neutropenia (50%), and night sweats (50%). One dose-limiting toxicity of Grade 3 ALT elevation was observed [4].
    • Pharmacodynamics: this compound demonstrated rapid and sustained inhibition of BTK phosphorylation and decreased levels of key chemokines (CCL2, CCL3, CCL4) linked to B-cell malignancy pathology [4].
  • Current Status: According to the database DrugBank, this clinical trial has been terminated [2]. Public disclosures after the 2018 data presentation have been limited, suggesting that clinical development may have been halted.

BTK Signaling and this compound's Role

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway and the points of inhibition by different classes of BTK inhibitors.

G cluster_normal Normal BCR Signaling BCR B-Cell Receptor (BCR) BTK_WT BTK (Wild-Type) Cysteine 481 (C481) BCR->BTK_WT Activates Downstream Downstream Survival Signals (NF-κB, AKT, ERK) MalignantPhenotype Malignant B-Cell Proliferation & Survival Downstream->MalignantPhenotype BTK_WT->Downstream BTK_Mutant BTK C481S Mutant Prevents covalent binding CovalentInhib Covalent BTK Inhibitor (e.g., Ibrutinib) CovalentInhib->BTK_WT Binds C481 ReversibleInhib Reversible BTK Inhibitor (this compound) ReversibleInhib->BTK_WT Binds ATP pocket ReversibleInhib->BTK_Mutant Binds ATP pocket

> this compound inhibits both wild-type and C481S-mutant BTK by reversibly binding the ATP pocket, unlike covalent inhibitors which require C481.

Future Perspectives and Challenges

While this compound presented a scientifically sound approach to overcoming C481S-mediated resistance, its clinical development seems to have stalled [2]. The competitive landscape for BTK inhibitors has evolved significantly, with the approval of other agents and the emergence of newer therapeutic modalities.

  • Next-Generation Resistance: Research has shown that resistance can still develop to non-covalent BTK inhibitors like this compound through mutations in the BTK kinase domain (e.g., L528W, V416L) or in the downstream phospholipase PLCG2 [3].
  • Novel Therapeutic Strategies: To address these challenges, the field is exploring next-generation approaches, such as BTK degraders (e.g., NX-2127). These heterobifunctional molecules facilitate the ubiquitination and proteasomal degradation of BTK, effectively removing the protein from the cell, which can overcome both covalent and non-covalent inhibitor resistance [3].

References

non-covalent BTK inhibitor reversible binding

Author: Smolecule Technical Support Team. Date: February 2026

Profiled Reversible Covalent BTK Inhibitors

The following table summarizes key reversible covalent BTK inhibitors discussed in this guide, their primary binding features, and their developmental status.

Inhibitor Name Binding Mode / Key Feature Reported Kinase Target(s) Primary Indications (in development or approved) Developmental Status (as of early 2024)
Fenebrutinib (GDC-0853) Reversible; non-covalent; H3 pocket binder [1] [2] BTK [1] Autoimmune diseases (e.g., CSU) [3] Phase 3 trials [3]
Rilzabrutinib (PRN1008) Reversible covalent; RCKI [4] BTK [4] Pemphigus [4] Phase 3 trials [4]
Pirtobrutinib Reversible; non-covalent; back-pocket binder [1] BTK [1] B-cell malignancies (post-covalent BTKi failure) [5] [1] Approved
LOU064 (Remibrutinib) Reversible covalent; H3 pocket binder [1] BTK [1] Chronic Spontaneous Urticaria (CSU) [3] Phase 3 trials [3]
GDC-0853 Reversible; non-covalent; H3 pocket binder [1] BTK [1] Autoimmune and inflammatory conditions [1] Clinical trials

Mechanism of Action and Binding Modes

Reversible vs. Covalent Inhibition

The fundamental difference lies in the nature of the bond formed with the Cysteine 481 (C481) residue in the BTK kinase domain's ATP-binding pocket.

  • Covalent Inhibitors (e.g., Ibrutinib, Acalabrutinib): These compounds contain a reactive acrylamide warhead that forms an irreversible, covalent bond with the sulfur atom of C481 [5] [2]. This permanently inactivates BTK until new protein is synthesized.
  • Reversible Covalent Inhibitors (RCKIs): These inhibitors are designed with an electrophilic warhead that forms a reversible covalent bond with C481 [4]. The bond has a finite lifetime, allowing the inhibitor to dissociate from the target after a prolonged residence time. This mechanism aims to combine the high selectivity of covalent targeting with a reduced risk of off-target toxicity associated with permanent protein modification [4].
Structural Binding Modes and Functional Consequences

Beyond the covalent bond, BTK inhibitors interact with distinct sub-pockets within the kinase domain, which influences their functional impact. The following diagram illustrates the key binding modes and their downstream signaling consequences.

G BP Back-Pocket Binders PLCG2 Effective PLCγ2 Inhibition BP->PLCG2 H3 H3 Pocket Binders No_RAC2 No RAC2 Bypass H3->No_RAC2 HO Hinge-Only Binders RAC2 RAC2 Bypass HO->RAC2 RAC2->PLCG2 Permits

Reversible BTK inhibitors can be back-pocket or H3 pocket binders, which effectively inhibit critical downstream PLCγ2 signaling. Hinge-only binders fail to block a kinase-independent BTK function involving RAC2, allowing for residual BCR signaling and potential resistance [1].

Experimental Protocols for Profiling BTK Inhibitors

This section details key methodologies used to characterize the inhibitors listed in this guide.

Assessing Covalent Binding and Engagement

a. Intact Protein Complex Mass Spectrometry

  • Objective: To directly confirm the formation and reversibility of the covalent bond between the inhibitor and BTK.
  • Protocol:
    • Sample Preparation: Incubate recombinant human BTK protein (kinase domain or full-length) with the inhibitor of interest and appropriate controls (DMSO vehicle, irreversible covalent inhibitor).
    • Complex Formation: Allow the binding reaction to reach equilibrium.
    • Mass Spectrometry Analysis: Desalt the protein-inhibitor complex and analyze it using LC-MS under native or denaturing conditions.
    • Data Interpretation: The mass shift of the BTK protein corresponds to the adduct mass of the covalently bound inhibitor. For reversible covalent binders, this complex can be observed but may dissociate under certain conditions, unlike irreversible complexes [6].

b. Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate target engagement in a cellular context by measuring the ligand-induced stabilization of BTK against thermal denaturation.
  • Protocol:
    • Cell Treatment: Treat relevant cell lines (e.g., Ramos B-cells, TMD8 lymphoma cells) with the BTK inhibitor or vehicle control.
    • Heat Denaturation: Aliquot the cell suspensions and heat them at different temperatures (e.g., from 45°C to 65°C) for a fixed time (e.g., 3 minutes).
    • Cell Lysis and Clarification: Lyse the cells and centrifuge to separate soluble (non-denatured) protein from aggregates.
    • Immunoblotting: Detect the remaining soluble BTK in each sample using SDS-PAGE and Western blotting with an anti-BTK antibody.
    • Analysis: The inhibitor-bound BTK will show a higher melting temperature (Tm) shift compared to the DMSO control, confirming intracellular target engagement [6].
Evaluating Downstream BCR Signaling Inhibition

a. Phospho-BTK and Phospho-PLCγ2 Western Blot

  • Objective: To measure the inhibition of BTK autophosphorylation (Y223) and its primary downstream substrate, PLCγ2 (Y1217).
  • Protocol:
    • Cell Stimulation: Use B-cell lymphoma lines (e.g., TMD8). Pre-treat cells with inhibitors for a set time (e.g., 1-2 hours), then stimulate the BCR pathway using an anti-IgM antibody.
    • Protein Extraction: Lyse cells at designated time points post-stimulation using RIPA buffer with protease and phosphatase inhibitors.
    • Protein Quantification: Use a BCA assay to normalize total protein concentration.
    • Western Blotting: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies:
      • Phospho-BTK (Y223)
      • Total BTK
      • Phospho-PLCγ2 (Y1217)
      • Total PLCγ2
      • β-actin (loading control) [1].
  • Alternative Method: Simple Western (capillary-based immunoassay) can be used for automated, quantitative analysis with high sensitivity and reproducibility [1].

b. Intracellular Calcium Mobilization Assay

  • Objective: To functionally assess the inhibition of a key BTK-dependent physiological response.
  • Protocol:
    • Cell Loading: Load B-cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
    • Inhibitor Treatment: Treat the dye-loaded cells with the BTK inhibitor.
    • Stimulation and Real-Time Measurement: Using a fluorometer or flow cytometer, acquire a baseline fluorescence reading. Stimulate the cells with anti-IgM and monitor the fluorescence intensity change over time.
    • Data Analysis: Calculate the area under the curve (AUC) or peak height of the calcium flux. Effective BTK inhibitors will show a significant, dose-dependent reduction in calcium mobilization compared to untreated controls [1].

Clinical & Preclinical Applications

  • Overcoming Resistance in Oncology: The primary driver for developing non-covalent BTK inhibitors in B-cell malignancies is to overcome resistance to covalent inhibitors. The most common resistance mechanism is a mutation in the BTK gene at the C481 residue, which prevents the covalent binding of first- and second-generation inhibitors [5]. Agents like pirtobrutinib, which do not rely on C481 for binding, have shown clinical efficacy in patients who have progressed on covalent BTKi therapy [5] [1].
  • Expanding into Autoimmune Diseases: The improved selectivity profiles of newer reversible inhibitors make them attractive candidates for chronic autoimmune conditions, where long-term tolerability is paramount. For example, remibrutinib and fenebrutinib have demonstrated rapid and sustained efficacy in reducing disease activity in Chronic Spontaneous Urticaria (CSU) by inhibiting FcεRI signaling in mast cells and basophils [3]. Similarly, rilzabrutinib is being evaluated for pemphigus and other immune-mediated disorders [4].
  • Impact on the Tumor Microenvironment (TME): Beyond direct B-cell inhibition, BTK targeting modulates the immune microenvironment. In CLL, ibrutinib treatment has been shown to improve T-cell function by reducing exhaustion markers and normalizing T-helper cell subsets [7]. This immunomodulatory effect, potentially shared by other BTK inhibitors, adds another layer to their therapeutic mechanism.

Conclusion and Future Perspectives

Reversible covalent BTK inhibitors represent a significant pharmacological advancement. By offering high selectivity, the ability to overcome common resistance mutations, and a potentially improved safety profile, they expand the therapeutic arsenal for B-cell malignancies and open new avenues for treating autoimmune diseases. Future research will focus on optimizing warhead chemistry, understanding long-term safety, identifying predictive biomarkers, and developing rational combination therapies to maximize clinical benefit.

References

Vecabrutinib pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Pharmacodynamic Data

The table below summarizes the available quantitative data for Vecabrutinib from a Phase Ib dose-escalation study [1].

Parameter Value / Description
Dosing Up to 410 mg twice daily (BID) [1]
Protein Binding Highly protein bound (98.7%) [1]
Dose Proportionality Exposure was approximately dose-proportional [1]
Dosing Interval Twice-daily (BID) dosing supported [1]
IC50 (in vitro) 18.4 nM [1]
BTK Residence Time 15 minutes [1]
Key Pharmacodynamic Effect Sustained reduction in serum cytokines (CCL3, CCL4, TNFα) at higher dose levels (≥246 mg BID) [1]

Mechanism of Action and Clinical Context

This compound is a selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). Its primary development rationale is to inhibit both wild-type BTK and the C481-mutated forms that confer resistance to covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) [2] [1].

The following diagram illustrates the position of this compound in the BTK inhibitor landscape and its core mechanism.

vecabrutinib_mechanism BTK Inhibitor Class BTK Inhibitor Class Covalent (Irreversible) Covalent (Irreversible) BTK Inhibitor Class->Covalent (Irreversible) Non-covalent (Reversible) Non-covalent (Reversible) BTK Inhibitor Class->Non-covalent (Reversible) Ibrutinib Ibrutinib Covalent (Irreversible)->Ibrutinib Acalabrutinib Acalabrutinib Covalent (Irreversible)->Acalabrutinib Zanubrutinib Zanubrutinib Covalent (Irreversible)->Zanubrutinib Resistance via C481 mutations Resistance via C481 mutations Covalent (Irreversible)->Resistance via C481 mutations This compound This compound Non-covalent (Reversible)->this compound Pirtobrutinib Pirtobrutinib Non-covalent (Reversible)->Pirtobrutinib Binds independently of C481 Binds independently of C481 Non-covalent (Reversible)->Binds independently of C481 Inhibits WT & C481-mutant BTK Inhibits WT & C481-mutant BTK This compound->Inhibits WT & C481-mutant BTK

Clinical Trial Summary and Outcome

The key clinical data comes from a Phase Ib/II trial (NCT03037645) in patients with advanced, relapsed/refractory B-cell malignancies who had progressed on prior BTK inhibitor therapy [3] [1].

  • Trial Design: The completed Phase Ib portion was a dose-escalation study. Thirty-nine patients, the majority with CLL, were enrolled. The population was high-risk, with a median of four prior therapies, and 55% of CLL patients had a BTK C481 mutation [1].
  • Safety & Tolerability: this compound was well-tolerated up to the highest dose studied (410 mg BID). The maximum-tolerated dose was not reached. The most common treatment-emergent adverse events were anemia (31%), nausea, fatigue, headache, and dyspnea (21% each). Grade ≥3 adverse events were mainly hematologic [1].
  • Efficacy: The clinical activity of this compound as a single agent was found to be insufficient for continued development in this patient population. Evidence of clinical benefit was modest: one patient with CLL achieved a partial response, and 13 had stable disease. The study was terminated after the Phase Ib portion, and no Phase II expansion was conducted [1].

Information Gaps and Limitations

The search results indicate that detailed data on several core aspects of this compound's pharmacokinetics are not available publicly. Key missing information includes:

  • Absorption: No specific data on oral absorption (e.g., Tmax, bioavailability) is provided [1].
  • Distribution: Apart from high protein binding, Volume of Distribution (Vd) and tissue distribution data are not available [1].
  • Metabolism: The metabolic pathway(s) of this compound are not described in the search results [1].
  • Excretion: Data on elimination half-life, clearance, and route of excretion (e.g., fecal, renal) are unavailable [1].

References

Vecabrutinib IL-2 inducible T-cell kinase ITK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Rationale for Dual Inhibition

Vecabrutinib's therapeutic potential is rooted in its simultaneous inhibition of BTK and ITK, targeting key signaling pathways in both B-cells and T-cells.

  • BTK Inhibition in B-cell Malignancies: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which promotes the survival and proliferation of malignant B-cells in conditions like chronic lymphocytic leukemia (CLL) [1]. First-generation covalent BTK inhibitors like ibrutinib bind irreversibly to the cysteine 481 (C481) residue on BTK. A common resistance mechanism is a mutation of this cysteine to serine (C481S), which prevents covalent binding and renders these drugs ineffective [1] [2]. As a non-covalent inhibitor, this compound does not depend on binding to C481 and can effectively inhibit both wild-type and C481S-mutant BTK [3] [4].

  • ITK Inhibition and T-cell Modulation: ITK is the predominant Tec family kinase in T-cells and is essential for T-cell receptor (TCR) signaling [5]. Upon TCR stimulation, ITK is activated and phosphorylates phospholipase C gamma 1 (PLCγ1), leading to the activation of transcription factors like NFAT and NF-κB [5]. The following diagram illustrates the key signaling pathways involving ITK.

g TCR Stimulation TCR Stimulation LCK_PI3K LCK/PI3K Activation TCR Stimulation->LCK_PI3K ITK_Recruitment ITK Recruitment (via PH domain) LCK_PI3K->ITK_Recruitment ITK_Activation ITK Activation (Phosphorylation) ITK_Recruitment->ITK_Activation PLCG1_Activation PLCγ1 Activation ITK_Activation->PLCG1_Activation PIP2_Hydrolysis PIP2 Hydrolysis PLCG1_Activation->PIP2_Hydrolysis DAG DAG PIP2_Hydrolysis->DAG IP3 IP3 PIP2_Hydrolysis->IP3 PKC_MAPK PKC & MAPK Pathways DAG->PKC_MAPK Calcium_NFAT Calcium Release & NFAT Activation IP3->Calcium_NFAT NFkB NF-κB Activation PKC_MAPK->NFkB This compound This compound This compound->ITK_Activation Inhibits

Diagram 1: ITK-mediated TCR signaling pathway and this compound inhibition point.

Inhibiting ITK with this compound can favorably reprogram the tumor microenvironment. Preclinical studies suggest this leads to a decrease in regulatory T-cells (Tregs) and a shift in CD8+ T-cell populations, potentially reducing immunosuppression and enhancing anti-tumor immunity [3]. Furthermore, by inhibiting ITK, this compound can reduce the production of pro-inflammatory cytokines like IL-6, IL-10, and MIP-1β, which are key drivers of Cytokine Release Syndrome (CRS) associated with CAR-T cell therapy [6].

Summary of Key Preclinical and Clinical Findings

The activity of this compound has been evaluated in various experimental models, from in vitro assays to clinical trials. The table below summarizes quantitative data from these studies.

Study Model / Type Key Findings Reference / Citation
Preclinical (CLL models) Retained inhibitory effect against C481S BTK mutants; reduced tumor burden, improved survival; favorable T-cell modulation (↓Tregs, ↓effector/memory CD8+). [3]
Preclinical (CAR-T combination) Enhanced CART19 cytotoxicity & proliferation; reduced pro-inflammatory cytokines (IL-6, IL-10, MIP-1β); sustained anti-tumor activity in vivo. [6] [7]
Preclinical (cGVHD model) Significantly reduced symptoms (skin irritation, alopecia) via modulation of B- and T-cell subsets. [7]
Clinical (Phase Ib trial) Well-tolerated (up to 410 mg BID), but limited clinical activity; 1 PR and 13 SD in 39 heavily pre-treated patients; reduced serum cytokines (CCL3, CCL4, TNF-α). [4]

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used in key this compound studies.

  • In Vitro BTK Inhibition Assay: Determine the half-maximal inhibitory concentration (IC₅₀) for this compound against BTK using enzymatic or cellular assays. Compare its potency and residence time against other BTK inhibitors (e.g., ibrutinib, pirtobrutinib). This compound showed an IC₅₀ of 18.4 nM but a relatively short residence time of 15 minutes, which may contribute to its limited clinical efficacy [4].
  • CAR-T Cell Co-culture Protocol: Isolate and generate human CD19-targeted CAR-T cells (CART19). Co-culture CART19 with CD19+ tumor cell lines (e.g., JeKo-1 mantle cell lymphoma) in the presence of this compound or vehicle control. Key readouts include: tumor cell killing (via luminescence or flow cytometry), CAR-T cell proliferation (via flow cytometry), and cytokine secretion in supernatant (via multiplex ELISA) [6].
  • In Vivo Efficacy Model (CLL): Use the murine Eμ-TCL1 adoptive transfer model of CLL. After tumor engraftment, randomize mice into treatment groups receiving this compound, vehicle, or a control inhibitor. Monitor tumor burden (e.g., via bioluminescence or flow cytometry of blood/spleen) and overall survival. Analyze immune cell populations in tissues via flow cytometry at endpoint [3].
  • Pharmacodynamic Assessment in Clinical Trials: In clinical trials, the pharmacodynamic effects of this compound can be assessed by measuring reductions in serum cytokines. Collect patient serum samples at baseline and after treatment cycles (e.g., Cycle 1, Day 28). Quantify levels of cytokines like CCL3, CCL4, and TNF-α, which are known to be suppressed by effective BTK inhibition [4].

Future Directions and Conclusion

Based on the available data, the future clinical development of this compound appears to be shifting.

While this compound demonstrated limited efficacy as a single agent for treating BTK inhibitor-resistant B-cell malignancies in its Phase Ib trial [4], its excellent tolerability and unique immunomodulatory profile support its investigation in other contexts. Future development may focus on combination therapies, particularly with CAR-T cells, where its ability to enhance efficacy and reduce cytokine-related toxicities shows significant promise [7] [6]. Its application in chronic graft-versus-host disease (cGVHD), as suggested by preclinical data, is another potential pathway [7] [4].

References

Vecabrutinib investigational drug status clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data & Outcomes

Trial Phase Patient Population Key Efficacy Findings Key Safety Findings Conclusion/Status
Phase 1b/2 (NCT03037645) [1] [2] 39 patients with advanced, relapsed/refractory B-cell malignancies (77% CLL); median of 4 prior therapies; 55% of CLL patients had BTK C481 mutations. Best response: 1 Partial Response (PR) in a CLL patient; Stable Disease (SD) in 13 patients (31%) [1]. 8 patients remained on treatment ≥6 months, suggesting some durable benefit [1]. Well-tolerated; no dose-limiting toxicities at highest dose (410 mg BID) [1] [2]. Most common treatment-emergent AEs: anemia (31%), nausea, fatigue, headache, dyspnea (21% each) [1]. No pattern of dose-dependent toxicity [1]. Development terminated; insufficient clinical activity for Phase II expansion in BTKi-resistant patients [1] [3].

Molecular & Pharmacological Profile

Property Description
Drug Type Small molecule, reversible (non-covalent) BTK inhibitor [4] [1] [5].
Mechanism of Action Selective inhibitor of Bruton's Tyrosine Kinase (BTK); binds independently of C481 residue, maintaining activity against wild-type and C481-mutated BTK (e.g., C481S) [4] [1].
Selectivity Highly selective; inhibited only 7 out of 234 kinases tested in a panel [4].
IC50 (BTK) 3 nM (biochemical) [4].
Key Resistance Insight In primary CLL cells, vecabrutinib induced lower apoptosis in samples with BTK C481S/R mutations compared to wild-type [4].

Experimental Protocols from Key Studies

The core methodologies from the pivotal preclinical and clinical studies are detailed below.

Preclinical Study on BCR Signal Transduction [4]
  • Objective: To characterize the activity of this compound on the B-cell receptor (BCR) pathway in models of ibrutinib-resistant CLL.
  • Cell Models: Used MEC-1 CLL cell line engineered to overexpress BTK WT, BTK C481S, or BTK C481R.
  • Primary Cells: Primary CLL cells from patients with either WT or mutant BTK.
  • Key Assays:
    • Immunoblotting: Analyzed phosphorylation levels of key BCR pathway proteins (BTK, PLCγ2, ERK, S6) to assess pathway inhibition.
    • Reverse Phase Protein Array (RPPA): Profiled changes in 258 proteins to comprehensively evaluate signaling pathways affected by treatment.
    • Cell Viability Assay: Measured apoptosis (cell death) after drug treatment.
Phase 1b Clinical Trial Design [1]
  • Study Design: Open-label, dose-escalation study (NCT03037645).
  • Dosing: this compound was administered orally twice daily (BID) across seven dose cohorts (from 20.5 mg to 410 mg BID).
  • Patient Population: Adults with histologically confirmed, relapsed/refractory CLL or other B-cell malignancies who had progressed on ≥2 prior lines of therapy, including a BTK inhibitor.
  • Primary Endpoints: Safety, determination of the maximum-tolerated dose (MTD), and dose-limiting toxicities (DLTs).
  • Secondary/Exploratory Endpoints: Pharmacokinetics (PK), overall response rate, and pharmacodynamics (PD) via measurement of serum cytokines (CCL3, CCL4, TNFα).

Mechanistic Insights and Reasons for Limited Efficacy

Research into why this compound's strong preclinical profile did not translate to robust clinical efficacy highlighted several potential factors [1]:

  • Short BTK Residence Time: The time this compound remained bound to BTK was only 15 minutes, much shorter than other effective reversible inhibitors like pirtobrutinib (314 min) or ARQ 531 (128 min) [1].
  • Pharmacokinetic Properties: this compound has a relatively short half-life compared to other successful reversible BTK inhibitors, which may have led to inconsistent target coverage [1].
  • High Protein Binding: The drug is 98.7% protein bound, which can significantly reduce the amount of free, active drug available to inhibit BTK in tissues [1].

The following diagram illustrates the competitive landscape of BTK inhibitors and the primary reason for this compound's developmental halt.

BTKi BTK Inhibitors Covalent Covalent BTKi (e.g., Ibrutinib, Acalabrutinib) BTKi->Covalent NonCovalent Non-Covalent BTKi BTKi->NonCovalent Resistance Primary Resistance Mechanism BTK C481S Mutation Covalent->Resistance Binds to This compound This compound NonCovalent->this compound OtherReversible Other Reversible BTKi (e.g., Pirtobrutinib) NonCovalent->OtherReversible Limitation Key Limitation Short Residence Time (15 min) This compound->Limitation Led to

BTK Inhibitor Classification and this compound's Hurdle

Based on the available data, the development of this compound for B-cell malignancies has been halted. The field has since moved forward with other non-covalent BTK inhibitors, such as pirtobrutinib, which have demonstrated more robust clinical efficacy, likely due to more favorable pharmacological properties [1] [6].

References

Vecabrutinib in vitro assay protocols primary CLL cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vecabrutinib and Its Mechanism

This compound is a selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor developed to overcome resistance to covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) in B-cell malignancies like CLL [1] [2]. Its primary mechanism involves potent inhibition of both wild-type BTK and BTK with mutations at the cysteine 481 residue (e.g., C481S, C481R), which prevent covalent binding of earlier-generation inhibitors [1] [3]. This compound also inhibits IL-2-inducible T-cell kinase (ITK), potentially modulating the tumor microenvironment [3].

The following experimental workflows and protocols provide a framework for evaluating this compound's activity in primary CLL cells.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the core B-cell receptor (BCR) signaling pathway targeted by this compound and the key experimental readouts for assessing its effects.

G BCR BCR BTK_WT BTK (Wild-Type) BCR->BTK_WT BTK_Mut BTK (C481S/R Mutant) BCR->BTK_Mut PLCG2 PLCG2 BTK_WT->PLCG2 AssayP1 Phospho-BTK (Y223/Y551) (Flow Cytometry, Immunoblot) BTK_WT->AssayP1 BTK_Mut->PLCG2 This compound Inhibits BTK_Mut->AssayP1 NFkB NFkB PLCG2->NFkB ERK ERK PLCG2->ERK AssayP2 Phospho-PLCγ2 (Y759) (Flow Cytometry, Immunoblot) PLCG2->AssayP2 CellSurvival CellSurvival NFkB->CellSurvival AssayG BCR/NF-κB Gene Signature (RT-PCR) NFkB->AssayG ERK->CellSurvival AssayP3 Phospho-ERK (T202/Y204) (Flow Cytometry, Immunoblot, RPPA) ERK->AssayP3 AssayP4 Phospho-S6K/S6 (Immunoblot, RPPA) ERK->AssayP4 AssayA Apoptosis (Caspase Cleavage) (Immunoblot, Flow Cytometry) CellSurvival->AssayA

Key In Vitro Assays and Quantitative Data

The table below summarizes the key experimental findings and quantitative data for this compound from preclinical studies.

Assay Category Key Findings Experimental System Quantitative Results (IC₅₀, Concentration)
Biochemical BTK Inhibition Potent inhibition of WT and C481-mutant BTK [1] Direct kinase assay IC₅₀ = 3 nM for WT BTK [1]
BCR Signaling Inhibition (Phosphoprotein) Inhibition of BTK phosphorylation at Y223/ Y551 and downstream PLCγ2, ERK [1] Ramos Burkitt lymphoma cells; MEC-1 CLL cells (WT & C481S/R BTK) IC₅₀ = 13 ± 6 nM for pPLCG2 [1]; Effective at 0.1 - 1 µM [1]
Pathway & Protein Profiling Decreased pERK, pS6K; Altered SHP-2, STAT3 phosphorylation [1] Reverse-Phase Protein Array (RPPA) in MEC-1 cells 1 µM this compound [1]
Primary CLL Cell Death Induction of apoptosis; Higher in BTK-WT than C481-mutant samples [1] Primary CLL cells (n=5) ex vivo 0-21% apoptosis at 24h (1 µM) [1]
Pharmacodynamic Cytokines Sustained reduction of CCL3, CCL4, TNFα [2] Patient serum (Phase 1b trial) 34-62% reduction (CCL3) at ≥246 mg BID [2]

Detailed Protocol: BCR Signaling Inhibition in Primary CLL Cells

This protocol measures this compound's effect on BCR pathway phosphoproteins in primary CLL cells.

Materials
  • Primary CLL Cells: Isolated from patient peripheral blood using Ficoll density gradient centrifugation and CD19+ selection (MACS columns) [1] [4].
  • This compound: Prepare a 10 mM stock solution in DMSO. Use working concentrations (e.g., 0.01 µM to 1 µM) with a DMSO vehicle control [1].
  • Stimulation Reagent: Anti-IgM (for BCR cross-linking) [4].
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Antibodies: Anti-pBTK (Y223/Y551), anti-pPLCG2 (Y759), anti-pERK (T202/Y204), anti-pS6 (S235/S236), and corresponding total protein antibodies [1] [4].
Procedure
  • Cell Preparation: Isolate and suspend primary CLL cells at 5-10 x 10⁶ cells/mL in complete culture medium [1] [4].
  • Drug Pre-treatment: Incubate cells with this compound (0.01 µM - 1 µM) or vehicle control (DMSO) for 2-4 hours [1].
  • BCR Stimulation: Stimulate cells with anti-IgM (e.g., 10 µg/mL for 15 minutes) to activate the BCR pathway [4].
  • Cell Lysis: Pellet cells and lyse using ice-cold lysis buffer.
  • Immunoblotting:
    • Separate proteins (20-40 µg per lane) by SDS-PAGE.
    • Transfer to PVDF membrane.
    • Block and incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect using chemiluminescence [1].
  • Flow Cytometry (as an alternative):
    • After stimulation, fix cells with 4% paraformaldehyde.
    • Permeabilize with 80% ethanol at -20°C.
    • Stain with Alexa Fluor 488-conjugated phospho-specific antibodies.
    • Acquire on a flow cytometer and analyze using FlowJo software [4].
Data Analysis
  • Quantify band density (Immunoblot) or median fluorescence intensity (Flow Cytometry).
  • Normalize phospho-protein levels to total protein and vehicle control.
  • Calculate percentage inhibition relative to stimulated, untreated controls.

Detailed Protocol: Assessment of Apoptosis and Cell Viability

This protocol evaluates the direct cytotoxic effects of this compound on primary CLL cells.

Materials
  • Primary CLL Cells: Prepared as above.
  • This compound: 10 mM stock in DMSO.
  • Annexin V / Propidium Iodide (PI) Kit: For apoptosis detection by flow cytometry.
  • Antibodies: Anti-cleaved Caspase-7 (for immunoblot) [1].
Procedure
  • Cell Treatment: Seed primary CLL cells (1-2 x 10⁶ cells/mL) and treat with this compound (0.1 µM - 1 µM) or DMSO control for 24-48 hours [1].
  • Apoptosis by Flow Cytometry:
    • Harvest cells and wash with PBS.
    • Stain with Annexin V-FITC and PI according to kit instructions.
    • Analyze by flow cytometry within 1 hour.
  • Apoptosis by Immunoblot:
    • After treatment, lyse cells and perform immunoblotting as described above.
    • Probe with anti-cleaved Caspase-7 antibody (1:1000 dilution) [1].
Data Analysis
  • For flow cytometry: Calculate the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
  • For immunoblot: Assess the presence and intensity of cleaved Caspase-7 bands.

Critical Experimental Considerations and Troubleshooting

  • BTK Occupancy vs. Functional Inhibition: While this compound achieves high BTK occupancy, its functional inhibition can be variable. Always correlate occupancy (if measured) with downstream phosphoprotein readouts like pERK and pS6 [1] [2].
  • Inter-patient Variability: Responses in primary CLL cells can vary significantly based on genetic background (e.g., BTK mutation status, TP53 status). Use a panel of patient samples and stratify results by these genetic markers [1] [2].
  • Limited Direct Cytotoxicity: this compound as a single agent may induce only modest apoptosis (0-21% in 24h) in primary CLL cells ex vivo. Signaling inhibition (phosphoprotein knockdown) is often a more robust and reliable pharmacodynamic endpoint than immediate cell death in this setting [1].
  • Combination Strategies: Given the limited single-agent cytotoxicity in some models, consider testing this compound in combination with other agents like the BCL-2 inhibitor venetoclax, which has shown augmented efficacy in preclinical models [3].

References

Rationale for BTK Inhibitor and Venetoclax Combinations

Author: Smolecule Technical Support Team. Date: February 2026

The combination of Bruton's Tyrosine Kinase (BTK) inhibitors and the BCL-2 inhibitor venetoclax is a powerful strategy in CLL treatment due to their complementary mechanisms of action [1] [2].

  • Venetoclax (BCL-2 inhibitor) directly promotes cancer cell apoptosis (programmed cell death) by inhibiting the BCL-2 protein that cancer cells rely on for survival [3] [4].
  • BTK Inhibitors (like ibrutinib and acalabrutinib) work by blocking B-cell receptor signaling, which disrupts survival signals and forces cancer cells out of protective niches in the lymph nodes and bone marrow [1]. This disruption can make the cells more dependent on BCL-2 for survival, thereby increasing their vulnerability to venetoclax [1].

Preclinical studies suggest these drugs may target different subpopulations of CLL cells, providing a rationale for their synergistic effect [2]. The following diagram illustrates this complementary mechanism.

G cluster_resting Peripheral Blood cluster_dividing Lymph Node / Microenvironment CLLCell CLL Cell Population RestingCell Resting CLL Cell CLLCell->RestingCell DividingCell Proliferating CLL Cell CLLCell->DividingCell Apoptosis Apoptosis RestingCell->Apoptosis  Induces Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->RestingCell  Targets DividingCell->Apoptosis  Induces BTKi BTK Inhibitor BTKi->DividingCell  Targets

Clinical and Preclinical Evidence for Combination Therapy

Although data on vecabrutinib specifically is limited, evidence for the combination strategy with other BTK inhibitors is robust. The table below summarizes key clinical and preclinical findings.

Study / Trial Name Combination Drugs Phase Patient Population Key Efficacy Findings Key Safety Findings
AMPLIFY [3] Venetoclax + Acalabrutinib Phase 3 Previously untreated CLL 35% reduction in risk of progression/death vs. chemoimmunotherapy; potential for fixed-duration, all-oral regimen Most common Grade ≥3 AE: neutropenia (26.8%); low rate of TLS (any grade: 0.3%)
Preclinical (Mouse Model) [5] Venetoclax + Ibrutinib Preclinical TCL1 mouse model of CLL Deeper responses and longer duration vs. single agents; eventual relapse observed Effects on T-cell subsets observed (increased naive cells, reduced effector memory cells)
Retrospective Analysis [6] Venetoclax + BTKi (Ibrutinib/Acalabrutinib) Real-World R/R CLL, high-risk, pre-treated with both agents 1-year PFS: 56.4%; 1-year OS: 70.0%; effective even in patients with BTK resistance mutations Manageable profile in heavily pre-treated cohort; median treatment duration: 9.3 months
BRAVE Trial (Ongoing) [7] Venetoclax + covalent BTKi Phase 2 Patients on first-line BTKi for ≥6 months Primary endpoint: uMRD in peripheral blood after 1 year of combination therapy Aims to determine if deep remission allows for time-limited therapy

Experimental Protocol for Preclinical Evaluation

For researchers investigating novel BTK inhibitors like this compound in combination with venetoclax, the following protocol outlines a standardized preclinical workflow.

G Start CLL Primary Cell Isolation Step1 Ex Vivo Culture (Co-culture with CD40L/IL-4 or CpG/IL-15) Start->Step1 Step2 Drug Treatment • Vehicle • Venetoclax alone • BTKi alone • Combination Step1->Step2 Step3 Viability & Proliferation Assay (e.g., Flow Cytometry with CellTrace Violet, PI/Annexin V) Step2->Step3 Step4 In Vivo Modeling (e.g., Eµ-TCL1 adoptive transfer mouse model) Step3->Step4 Step5 Outcome Assessment • Tumor burden (flow) • Splenomegaly • Overall survival Step4->Step5

Detailed Methodology
  • CLL Cell Isolation and Culture:

    • Cell Source: Isolate primary CLL cells from patient peripheral blood samples using negative selection methods (e.g., RosetteSep Human B Cell Enrichment Cocktail) to achieve >95% purity of CD19+/CD5+ cells [2].
    • Ex Vivo Culture: To model the lymph node microenvironment, culture purified CLL cells with a supportive system. This can include:
      • CD40L-expressing fibroblasts with recombinant human IL-4 [2].
      • Stimulation with CpG ODN (e.g., ODN2006) and recombinant human IL-15 to promote proliferation [2].
    • Proliferation Tracking: Label cells with CellTrace Violet prior to culture to track cell division via flow cytometry.
  • Drug Treatment In Vitro:

    • Preparation: Prepare stock solutions of venetoclax and the BTK inhibitor (e.g., this compound) in DMSO.
    • Treatment Groups: Treat cells with a range of concentrations in the following groups [8] [2]:
      • Vehicle control (DMSO)
      • Venetoclax as a single agent
      • BTK inhibitor as a single agent
      • Combination of venetoclax and BTK inhibitor
    • Incubation: Incubate cells for 24-96 hours. Maintain inhibitor concentrations throughout the culture period.
  • Assessment of Viability and Apoptosis:

    • Flow Cytometry: After treatment, harvest cells and stain with antibodies for CLL markers (CD5, CD19) and viability dyes (e.g., Propidium Iodide) or Annexin V.
    • Analysis: Use flow cytometry to determine the percentage of apoptotic cells (Annexin V+/PI-) and dead cells (PI+) within the CLL population. Analyze CellTrace Violet dilution to assess proliferation inhibition.
  • In Vivo Efficacy Modeling:

    • Animal Model: Use the Eµ-TCL1 adoptive transfer mouse model, which closely mimics aggressive human CLL [5].
    • Study Design:
      • Inject splenocytes or leukemic cells from sick Eµ-TCL1 transgenic mice into recipient wild-type mice.
      • Once leukemia is established (confirmed by flow cytometry of peripheral blood), randomize mice into treatment groups similar to the in vitro design.
      • Administer drugs orally for a defined period (e.g., 4-6 weeks).
    • Endpoint Analysis: Monitor tumor burden in peripheral blood, assess splenomegaly (spleen weight), and track overall survival [5].

Critical Considerations for Research and Development

  • Mechanistic Insights: Research indicates that ibrutinib and venetoclax target distinct CLL subpopulations. Ibrutinib is more effective against actively proliferating cells in microenvironment niches, while venetoclax targets resting circulating cells [2]. This biological rationale should be investigated for this compound.
  • Overcoming Resistance: Combination therapy has shown promise in overcoming resistance to single agents. A retrospective study demonstrated that the combination can be effective even in patients with high-risk genetics (e.g., del(17p), complex karyotype) and those who have developed BTK resistance mutations (e.g., BTK C481S) [6].
  • Safety and Monitoring: Consistent with known profiles, the primary safety concerns for these combinations are neutropenia and tumor lysis syndrome (TLS) [3]. Preclinical and clinical protocols must include TLS risk mitigation strategies and close monitoring of blood counts.

Future Research Directions

The promising data on BTKi and venetoclax combinations opens several avenues for future research:

  • Investigating Next-Generation Inhibitors: Explore the efficacy and safety of combining venetoclax with reversible BTK inhibitors like nemtabrutinib [8].
  • Optimizing Fixed-Duration Regimens: Design clinical trials to refine the duration of combination therapy, aiming to achieve deep molecular remissions (uMRD) that allow for safe treatment discontinuation [7].
  • Understanding Resistance Mechanisms: Despite the success of combinations, relapse can occur. Research into resistance mechanisms, such as downregulation of the pro-apoptotic protein BIM, is crucial for developing next-line therapies [5].

References

Vecabrutinib murine Eμ-TCL1 adoptive transfer model protocol

Author: Smolecule Technical Support Team. Date: February 2026

Vecabrutinib in the Eμ-TCL1 Adoptive Transfer Model

The Eμ-TCL1 adoptive transfer model is a well-established pre-clinical approach for studying Chronic Lymphocytic Leukemia (CLL). It involves transferring splenocytes from a donor Eμ-TCL1 transgenic mouse into immunocompetent recipient mice. This model is favored for its rapid and reliable development of leukemia, often within weeks, and its close mimicry of aggressive human CLL [1].

This compound is a noncovalent inhibitor that targets both Bruton's tyrosine kinase (BTK) and IL-2-inducible T-cell kinase (ITK). Its primary preclinical advantage is the ability to inhibit both wild-type BTK and the C481S mutant form, which is associated with resistance to first-generation covalent BTK inhibitors like ibrutinib [2].

The table below summarizes the key experimental findings from the this compound study in this model:

Experimental Aspect Findings in the Eμ-TCL1 Adoptive Transfer Model
Monotherapy Efficacy Reduced tumor burden and significantly improved survival [2].
Effect on T-cell Populations Decreased CD8+ effector and memory T-cells; increased naive T-cell populations; significantly reduced frequency of regulatory CD4+ T-cells (T-regs) [2].
Impact on T-cell Function Minimal adverse impact on the activation and proliferation of isolated T cells, unlike ibrutinib [2].
Combination Therapy Combination with venetoclax augmented treatment efficacy, significantly improved survival, and led to favorable reprogramming of the tumor microenvironment [2].

Conceptual Experimental Workflow

While a full protocol is not available in the searched literature, the methodology can be inferred from the described studies. The general workflow for such an investigation would involve the stages outlined in the diagram below.

G Start Start: Establish Eμ-TCL1 Model S1 1. Donor Cell Preparation (Harvest and prepare splenocytes from leukemic Eμ-TCL1 mice) Start->S1 S2 2. Adoptive Transfer (Inject splenocytes into immunocompetent recipient mice) S1->S2 S3 3. Disease Confirmation (Monitor for leukemia development over several weeks) S2->S3 S4 4. Drug Treatment (Administer this compound as mono- or combination therapy) S3->S4 S5 5. Endpoint Analysis (Tumor burden, survival, immune profiling) S4->S5

Mechanism of Action and Rationale

This compound's therapeutic action involves a multi-targeted approach within the CLL microenvironment. The following diagram illustrates its key mechanisms.

How to Locate the Full Protocol

To obtain the detailed experimental protocol you require, I suggest the following steps:

  • Consult the Primary Source: The most detailed protocol for the Eμ-TCL1 adoptive transfer model is published in the Methods in Cell Biology journal article cited in the search results [1]. While this source may not include the this compound-specific drug treatment protocol, it provides the essential foundational methodology.
  • Access the Full Article: You can access the paper via its PubMed ID (PMID: 38880520) or DOI (10.1016/bs.mcb.2024.03.012). The "Full Text Sources" link in the PubMed record will guide you to the publisher's site.
  • Contact the Corresponding Author: For specific inquiries about a study's methods not fully detailed in the publication, directly emailing the corresponding author is a standard and effective practice in academic research.

References

Vecabrutinib IC50 determination BTK ITK kinase

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity Profile of Vecabrutinib

The table below summarizes the key quantitative data on this compound's inhibitory activity.

Kinase Target Assay Type Assay Description Value Parameter Reference
BTK (Human) Biochemical Inhibition of phosphorylation of a fluorescein-labeled peptide by active BTK enzyme 0.73 nM IC50 [1]
BTK (Human) Biochemical Recombinant kinase assay (WT BTK) 4.6 nM IC50 [2] [3]
BTK (Human) Biochemical Recombinant kinase assay (C481S Mutant BTK) 1.1 nM IC50 [2] [3]
BTK (Human) Cellular (Whole Blood) Inhibition of BTK phosphorylation (pBTK) in human whole blood 50 nM Avg. IC50 [2] [3]
BTK (Human) Cellular Inhibition of BTK phosphorylation in Ramos Burkitt lymphoma cells 13 ± 6 nM IC50 [2]
ITK (Human) Biochemical Not Specified 24 nM IC50 [3]
BTK (Human) Binding Direct binding affinity measurement 0.3 nM Kd [3]
ITK (Human) Binding Direct binding affinity measurement 2.2 nM Kd [3]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to characterize this compound.

Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀)

This protocol determines the concentration at which this compound inhibits 50% of BTK kinase activity in a cell-free system [2] [4] [1].

  • Principle: A fluorescence resonance energy transfer (FRET)-based assay (e.g., Z'-LYTE) measures the inhibition of BTK-mediated phosphorylation of a synthetic peptide.
  • Materials:
    • Recombinant human BTK enzyme
    • Fluorescein-labeled peptide substrate (e.g., polyGAT)
    • ATP
    • This compound (serial dilutions in DMSO)
    • Assay buffer
    • Black 384-well plates
    • FRET-compatible microplate reader
  • Procedure:
    • In a 384-well plate, combine BTK enzyme, the peptide substrate, ATP, and this compound at varying concentrations.
    • Incubate the reaction mixture for 1 hour at room temperature to allow the kinase reaction to proceed.
    • Add a "Development Reagent" that contains a site-specific protease. This protease cleaves only the non-phosphorylated peptide, disrupting the FRET signal.
    • Incubate for an additional hour.
    • Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a plate reader.
    • Calculate the ratio of the two emissions for each well. The ratio is correlated with the extent of phosphorylation.
    • Plot the percentage of inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement in Whole Blood (pBTK IC₅₀)

This assay evaluates this compound's ability to inhibit BTK phosphorylation in a physiologically relevant environment [2].

  • Principle: Fresh human whole blood is treated with the inhibitor, and the level of phosphorylated BTK (pBTK) in B cells is measured via immunoblotting or flow cytometry to determine functional IC₅₀.
  • Materials:
    • Fresh whole blood from healthy donors
    • This compound (serial dilutions in DMSO)
    • Stimulus (e.g., anti-IgM to activate BCR signaling)
    • Lysis buffer with phosphatase and protease inhibitors
    • Antibodies for pBTK (e.g., pY223) and total BTK
    • Equipment for SDS-PAGE and Western Blot
  • Procedure:
    • Aliquot fresh whole blood and pre-treat with this compound at various concentrations for a predetermined time (e.g., 1-2 hours).
    • Stimulate B cells by adding an agent like anti-IgM to activate the BCR pathway and induce BTK phosphorylation.
    • Lyse the cells to extract proteins.
    • Separate the proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with antibodies against phosphorylated BTK and total BTK (for loading control).
    • Quantify the band intensity of pBTK, normalize it to total BTK, and plot the percentage of inhibition versus this compound concentration to calculate the cellular IC₅₀.
Protocol 3: Analysis of Downstream Signaling (PLCγ2 Phosphorylation)

This method assesses the functional consequence of BTK inhibition on its direct downstream substrate [2].

  • Principle: Inhibition of BTK prevents phosphorylation of Phospholipase C gamma 2 (PLCγ2). This is measured in a B-cell line after BCR stimulation.
  • Materials:
    • B-cell line (e.g., Ramos Burkitt lymphoma cells or MEC-1 CLL cells)
    • This compound
    • Cell culture medium
    • Stimulus (e.g., anti-IgM)
    • Lysis buffer
    • Antibodies for pPLCγ2 and total PLCγ2
  • Procedure:
    • Culture cells and pre-incubate with this compound for 1-2 hours.
    • Stimulate cells with anti-IgM to activate the BCR pathway.
    • Lyse the cells and collect protein extracts.
    • Perform Western blot analysis as described in Protocol 2, using antibodies specific for phosphorylated PLCγ2 and total PLCγ2.
    • The reduction in pPLCγ2 levels is a direct indicator of effective BTK pathway inhibition.

BTK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points where this compound acts.

G BCR BCR LYN_SYK LYN / SYK Activation BCR->LYN_SYK Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K BTK BTK LYN_SYK->BTK Phosphorylates (Y551) PIP3 PIP3 PI3K->PIP3 Produces PIP3->BTK Recruits PLCγ2 PLCγ2 BTK->PLCγ2 Phosphorylates and Activates DAG_IP3 DAG & IP3 PLCγ2->DAG_IP3 Produces NFκB_NFAT Transcription Factors (NF-κB, NFAT) DAG_IP3->NFκB_NFAT Activates Cell_Outcomes B-Cell Outcomes (Proliferation, Survival, Differentiation) NFκB_NFAT->Cell_Outcomes Drive This compound This compound This compound->BTK Reversibly Inhibits

Diagram Title: BCR Signaling and this compound Inhibition Mechanism

As shown in the diagram, upon BCR engagement by antigen, the kinases LYN and SYK are activated. This leads to the production of PIP3 by PI3K, which recruits BTK to the cell membrane. SYK also phosphorylates BTK at tyrosine 551 (Y551), a key step in its activation. Fully active BTK then phosphorylates and activates PLCγ2. This compound acts by reversibly binding to BTK, inhibiting its kinase activity and thereby preventing the downstream activation of PLCγ2 and the subsequent calcium flux and activation of transcription factors (like NF-κB and NFAT) that drive B-cell proliferation and survival [5] [6] [7].

Research Implications and Notes

  • Mutant BTK Inhibition: A key characteristic of this compound is its non-covalent (reversible) binding mechanism. This allows it to inhibit both wild-type BTK and the C481S mutant BTK, which confers resistance to covalent inhibitors like ibrutinib [2] [8].
  • Residence Time Consideration: While potent, the short residence time of this compound (~15 minutes) on BTK has been suggested as a potential factor in its limited clinical efficacy observed in some trials compared to other reversible inhibitors with longer residence times [8].
  • Specificity Profile: Beyond BTK and ITK, biochemical profiling against a panel of 234 kinases showed this compound has an IC₅₀ < 100 nM for only seven kinases, indicating high selectivity [2].

References

Vecabrutinib Testing in Stromal Co-culture Models: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details & Key Parameters
Drug Profile Non-covalent, reversible BTK inhibitor; targets both wild-type and C481S-mutant BTK; also inhibits ITK [1] [2].
Primary Mechanism Inhibits B-cell receptor signaling by blocking BTK phosphorylation and downstream PLCγ2 and ERK activation [2].
Co-culture Model HS5 stromal cells engineered to express human CD40L, IL4, and IL21 to mimic lymph node microenvironment [3].
Key Application Preclinical assessment of anti-proliferative efficacy and resistance overcoming in CLL models [1] [2] [3].
Reported Outcomes Reduction in phospho-ERK and phospho-S6K signaling; decreased tumor burden in murine models [1] [2].

Detailed Experimental Protocol

This protocol outlines the methodology for assessing vecabrutinib's effects on chronic lymphocytic leukemia (CLL) cell viability and proliferation within a engineered stromal co-culture system that mimics the lymph node microenvironment [3].

Preparation of Engineered HS5 Stromal Cells
  • Cell Line: Use the immortalized human fibroblast-like HS5 stromal cell line [3].
  • Genetic Engineering: Stably engineer HS5 cells to express human T-cell factors via lentiviral or retroviral transduction. The most effective combination for inducing CLL proliferation is the simultaneous expression of CD40L, IL4, and IL21 [3].
  • Culture Conditions: Maintain engineered HS5 cells in DMEM medium supplemented with 10% heat-inactivated FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C and 5% CO₂ [3].
  • Pre-plating for Co-culture: Before initiating co-culture, γ-irradiate (20 Gy) the engineered HS5 cells to halt their division. Seed the irradiated cells at a density of 5 × 10⁴ cells/cm² on 0.1% gelatin-coated plates (e.g., 6-well plates) and incubate for 24 hours [3].
Isolation and Co-culture of Primary CLL Cells
  • Source: Primary CLL cells are obtained from patient samples with appropriate ethical consent [3].
  • Purification: Purify CLL cells using a negative selection method (e.g., RosetteSep kit for human CLL cells) to achieve a high purity (>98% CD19+/CD5+ cells) [3].
  • Co-culture Initiation: After 24 hours, add the purified CLL cells directly to the pre-plated, irradiated HS5 cells without removing the DMEM medium. Use a CLL-to-HS5 cell ratio of 20:1.
    • Add RPMI-1640 media (3-5 mL for a 6-well plate) containing 20% heat-inactivated FBS, penicillin/streptomycin, 2 mM L-glutamine, and 70 nM β-mercaptoethanol [3].
  • Long-term Culture: For experiments longer than 2 weeks, transfer the CLL cells to newly seeded, irradiated HS5 cells once per week [3].
This compound Treatment
  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium for treatment, ensuring the final DMSO concentration is low (e.g., <0.1%) to avoid cytotoxicity.
  • Dosing: Based on preclinical studies, a testing range up to 1 µM is appropriate for in vitro assays [2]. Include a vehicle control (DMSO in medium) and appropriate positive controls.
  • Treatment Schedule: Add this compound (or controls) to the co-culture medium after the CLL cells have been added. The medium can be changed periodically without removing the cells for long-term experiments [3].
Assessment of Viability and Proliferation
  • Flow Cytometry: This is the primary method for quantifying CLL cell proliferation in the co-culture system.
    • After 7 days of co-culture, harvest non-adherent CLL cells.
    • Stain cells with fluorescent antibodies against CLL markers (e.g., CD5, CD19).
    • Use a proliferation dye (e.g., CFSE) or incorporate a stain for a proliferation marker like Ki-67 to track dividing cells.
    • The model with HS5 cells expressing CD40L+IL4+IL21 induces a median proliferation rate of 44% in CLL cells at day 7, providing a robust baseline for drug testing [3].
  • Viability Assays: Use assays like Annexin V/propidium iodide (PI) staining followed by flow cytometry to distinguish apoptotic and dead cells.
    • Preclinical data shows this compound induces cell death up to 21% in primary CLL samples after 24 hours, with higher efficacy in BTK wild-type samples [2].
  • Functional Signaling Assays (Immunoblotting): To confirm target engagement and downstream effects, analyze key signaling pathways.
    • After treatment, lyse cells and perform immunoblotting for:
      • Phospho-BTK (Y223), Phospho-ERK (T202/Y204), and Phospho-S6K – these are key biomarkers consistently suppressed by effective this compound treatment in both wild-type and C481-mutant BTK models [2].
    • This compound at 1 µM significantly decreases phosphorylation of these proteins, demonstrating effective pathway inhibition [2].

Experimental Workflow and Signaling Pathway

To visualize the experimental setup and the molecular pathway targeted by this compound, please refer to the following diagrams.

G cluster_workflow Co-culture & Assay Workflow cluster_signaling Key Signaling Pathways in CLL Co-culture A Engineer HS5 stromal cells (CD40L, IL4, IL21) B Irradiate & plate HS5 cells A->B C Add primary CLL cells (20:1 ratio) B->C D Treat with this compound (up to 1 µM) C->D E Harvest & Analyze (Flow cytometry, Immunoblot) D->E Stimuli Microenvironment Signals (CD40L, IL4, IL21) BCR BCR Complex Stimuli->BCR Activates BTK BTK BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates ERK ERK Pathway BTK->ERK Activates BTKi This compound (Non-covalent BTKi) BTKi->BTK Inhibits NFkB NF-κB Pathway PLCG2->NFkB Activates Survival Cell Survival & Proliferation NFkB->Survival ERK->Survival

Data Analysis and Interpretation

When analyzing results from this compound co-culture assays, focus on these key parameters:

  • Proliferation Inhibition: A successful this compound treatment should significantly reduce the percentage of proliferating CLL cells compared to the vehicle control. The baseline proliferation in the HS5-CD40L-IL4-IL21 co-culture is high (~44%), providing a strong window to detect inhibitory effects [3].
  • Viability Loss: Monitor increases in Annexin V+/PI+ populations indicating apoptosis and cell death. The effect may be more pronounced in CLL cells with wild-type BTK compared to those with C481S mutations [2].
  • Target Engagement Confirmation: Effective this compound dosing is confirmed by a marked reduction in phospho-ERK and phospho-S6K levels on immunoblots. This confirms that the drug is effectively engaging its target and disrupting the BCR signaling pathway within the co-culture system [2].

Troubleshooting and Technical Notes

  • Low Proliferation in Co-culture: Ensure the engineered HS5 cells are healthy and consistently expressing the T-cell factors. Use low-passage HS5 cells and validate transgene expression periodically [3].
  • High Background Cell Death: Optimize the CLL cell purification process to minimize mechanical stress. Use high-quality, freshly prepared media components [3].
  • Variable Drug Response: Account for patient-specific heterogeneity. Using CLL cells with known BTK mutation status (C481S) is crucial, as this compound's efficacy can vary. Pre-screen primary samples for BTK mutations to interpret results accurately [2].
  • Insufficient Pathway Inhibition: If immunoblotting shows weak reduction in phospho-proteins, consider testing higher doses of this compound (up to 1 µM was used in preclinical models) or verifying drug stability in culture medium [2].

References

Vecabrutinib: Application Notes and Preclinical Research Protocols for Investigating Non-Covalent BTK Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vecabrutinib

This compound is an investigational, next-generation Bruton's tyrosine kinase (BTK) inhibitor characterized by its non-covalent (reversible) binding mechanism. It was developed to overcome a key limitation of earlier covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib), which is acquired resistance due to mutations at the cysteine 481 (C481S/R) residue in the BTK protein [1] [2]. By binding reversibly to BTK without targeting C481, this compound inhibits both wild-type and C481-mutant BTK with low-nanomolar potency, offering a potential therapeutic strategy for patients with relapsed/refractory B-cell malignancies [1] [2].

Its high selectivity and unique mechanism of action make it a valuable tool compound for preclinical research aimed at understanding resistance pathways and combination therapies in chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.

Mechanism of Action and Signaling Pathways

This compound functions by selectively and reversibly occupying the ATP-binding site of BTK. This action does not depend on forming a covalent bond with the C481 residue, which allows it to maintain efficacy against common C481 mutations that confer resistance to covalent inhibitors [1] [2].

The following diagram illustrates the key signaling pathway affected by this compound and its point of inhibition.

G BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK_WT BTK (Wild-type) SYK->BTK_WT BTK_Mut BTK (C481S/R Mutant) SYK->BTK_Mut PLCg2 PLCγ2 BTK_WT->PLCg2 BTK_Mut->PLCg2 NFkB NF-κB Pathway (Cell Survival & Proliferation) PLCg2->NFkB ERK ERK/MAPK Pathway PLCg2->ERK This compound This compound This compound->BTK_WT Inhibits This compound->BTK_Mut Inhibits

As depicted, inhibition of BTK phosphorylation by this compound leads to the suppression of downstream signaling cascades, including phosphorylation of PLCγ2 and ERK, thereby disrupting critical survival and proliferation signals in malignant B-cells [2]. Preclinical studies have confirmed that this inhibition occurs in cells expressing both wild-type and C481-mutant BTK [2].

Quantitative Profiling of this compound

The table below summarizes key biochemical and cellular activity data for this compound, as reported in the literature.

Table 1: Preclinical Profile of this compound

Parameter Result/Value Experimental Context Citation
BTK IC₅₀ (Biochemical) 3 nM In vitro kinase assay [2]
BTK C481S IC₅₀ Similar to WT In vitro kinase assay [1] [2]
Selectivity 7/234 kinases with IC₅₀ <100 nM Screening against 234 kinase panel [2]
pPLCγ2 IC₅₀ 13 ± 6 nM Ramos Burkitt lymphoma cells [2]
pERK Inhibition Effective reduction MEC-1 CLL cell lines (BTK C481S/R) [2]
Key Off-targets ITK, TEC In vitro kinase assay [1] [2]

Proposed PDX Model Efficacy Protocol

While direct studies of this compound in PDX models are not published, the following protocol is proposed based on standard methodologies for evaluating BTK inhibitors in hematological malignancies [3] [4] and the specific preclinical findings related to this compound.

Protocol Workflow

The proposed experimental workflow for evaluating this compound in a PDX model is outlined below.

G Step1 1. PDX Model Generation (Using tumor cells from CLL patients, including those with BTK C481 mutations) Step2 2. Animal Randomization & Dosing (Randomize mice bearing established tumors into vehicle and treatment groups) Step1->Step2 Step3 3. Drug Administration (Oral gavage, e.g., 50-100 mg/kg, BID for 3-4 weeks) Step2->Step3 Step4 4. Efficacy Monitoring (Tumor burden via bioluminescence/flow cytometry, Circulating human CD45+ cells in blood) Step3->Step4 Step5 5. Terminal Analysis (Tumor weight, Pharmacodynamic (PD) biomarkers in splenic/tumor tissue, Toxicity assessment) Step4->Step5

Detailed Methodologies

4.2.1 In Vivo Efficacy Study Design

  • PDX Model Selection: Utilize established CLL PDX models, preferably those derived from patients who have relapsed after covalent BTK inhibitor therapy and are confirmed to harbor the BTK C481S or C481R mutation [5] [6]. Models can be established by implanting primary human CLL cells into immunodeficient mice (e.g., NOD/SCID or NSG strains) [3].
  • Randomization and Dosing: Once engraftment is confirmed (e.g., by flow cytometry detection of human CD45+ cells in peripheral blood), mice are randomized into cohorts. A typical cohort structure is:
    • Cohort 1: Vehicle control (e.g., 1% Methylcellulose)
    • Cohort 2: this compound (e.g., 50-100 mg/kg, administered orally twice daily)
    • Optional Cohort: A covalent BTK inhibitor (e.g., ibrutinib) as a comparator to demonstrate superior activity in the mutant setting.
  • Treatment Duration: Dosing typically continues for 3-4 weeks, with weekly monitoring of tumor burden.

4.2.2 Endpoint Analysis

  • Tumor Burden: The primary efficacy endpoint is the reduction in circulating human CD45+ cells in the blood and/or reduction in leukemic cell infiltration in secondary lymphoid organs (spleen, bone marrow) at the end of the study, quantified by flow cytometry.
  • Survival: Overall survival of the mice can be a key secondary endpoint, with significant improvement indicating therapeutic benefit.
  • Pharmacodynamics (PD): Ex vivo analysis of splenocytes or tumor cells for phosphorylation status of key BTK downstream targets (e.g., pERK, pPLCγ2, pS6) via western blot or reverse-phase protein array (RPPA) to confirm target engagement [2].
  • Toxicity Monitoring: Monitor mouse body weight twice weekly and perform terminal analysis of organ function (e.g., liver enzymes) to assess compound tolerability.
Ex Vivo Confirmation Experiments

To complement in vivo PDX data, conduct ex vivo experiments using primary CLL cells isolated from patients or PDX models.

  • Cell Isolation: Isolate CLL cells from patient blood or spleens of PDX mice.
  • Drug Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM - 10 µM) or vehicle for 2-24 hours.
  • Apoptosis Assay: Measure cell death using Annexin V/Propidium Iodide staining and flow cytometry. Data from this compound studies show apoptosis induction ranging from 0-21% in primary CLL samples after 24 hours, with higher rates in BTK wild-type samples [2].
  • Pathway Inhibition: Analyze cell lysates by western blot to confirm inhibition of BTK phosphorylation and downstream substrates (ERK, S6) [2].

Research Applications and Strategic Combinations

This compound's primary research application is in overcoming resistance mediated by BTK C481 mutations [1] [5] [2]. It serves as a critical tool for:

  • Mechanistic Studies: Understanding the survival dependencies of C481-mutant B-cell malignancies.
  • Combination Therapy Screening: Identifying synergistic drug partners that can delay or prevent the onset of resistance.

Preclinical evidence suggests rational combination strategies. A study in the Eµ-TCL1 mouse model of CLL showed that combining this compound with the BCL-2 inhibitor venetoclax augmented treatment efficacy and significantly improved survival, suggesting favorable reprogramming of the tumor microenvironment [1].

References

Comprehensive Application Notes and Protocols on Vecabrutinib Pharmacokinetic-Pharmacodynamic Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background

Vecabrutinib represents a novel class of non-covalent BTK inhibitors developed to address one of the most significant challenges in B-cell malignancy treatment—resistance to covalent Bruton's tyrosine kinase inhibitors (BTKi). The therapeutic landscape for chronic lymphocytic leukemia (CLL) and other B-cell malignancies has been transformed by covalent BTKi therapies such as ibrutinib, acalabrutinib, and zanubrutinib. However, their clinical efficacy is constrained by the development of resistance mutations, particularly at the cysteine 481 (C481) residue where these inhibitors form covalent bonds. Approximately 55% of CLL patients developing resistance to covalent BTKi harbor BTK C481 mutations, necessitating alternative therapeutic approaches [1] [2].

The mechanistic rationale for this compound lies in its reversible binding mechanism that does not require interaction with the C481 residue, thereby maintaining inhibitory activity against both wild-type and C481-mutated BTK. This distinct binding mechanism enables this compound to potentially overcome resistance mediated through C481 mutations while providing a favorable safety profile relative to covalent inhibitors. Early preclinical data demonstrated this compound's potent in vitro inhibitory activity, prompting clinical development through phase Ib/II trials in patients with advanced, BTKi-resistant B-cell malignancies [3] [4]. Understanding the pharmacokinetic-pharmacodynamic (PK/PD) relationship of this compound has been essential for dose selection, regimen optimization, and clinical development strategy.

Quantitative Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic Profile Across Dose Levels

Table 1: this compound Pharmacokinetic Parameters from Phase Ib/II Dose-Escalation Study

Dose Level (mg BID) Number of Patients Median Steady-State C~trough~ (ng/mL) T~max~ (hours) Dose Proportionality
25 mg 3 75-264 ~1 Approximately proportional
50 mg 10 451-513 ~1 Approximately proportional
100 mg 7 873 ~1 Approximately proportional
200 mg 4 1,124 ~1 Approximately proportional
300 mg 3 Data pending ~1 Approximately proportional
410 mg Multiple cohorts Not reported ~1 Approximately proportional

The dose-dependent exposure observed across these dose levels demonstrated approximately dose-proportional pharmacokinetics, with steady-state trough concentrations increasing with dose. This proportional relationship facilitated prediction of drug exposure at higher untested doses. The consistent T~max~ of approximately 1 hour across all dose levels indicates rapid absorption regardless of dose amount. Notably, trough concentrations at dose levels ≥164 mg BID were predicted to provide >90% inhibition of BTK signaling based on earlier phase I data, establishing a target threshold for therapeutic efficacy [1] [3] [4].

Pharmacodynamic Response and Clinical Outcomes

Table 2: Pharmacodynamic Markers and Clinical Response by Dose Level

Dose Level (mg BID) BTK Phosphorylation Inhibition Cytokine Reduction (%) Best Clinical Response Treatment Duration (weeks)
25 mg 81% (1 hr post-dose) Not specified Stable Disease (1 CLL) ≥72
50 mg 79-81% (sustained) Not specified Stable Disease (2 CLL) 72-196
100 mg Sustained inhibition Not specified Stable Disease (1 CLL) >28
200 mg Sustained inhibition Not specified Patients in Cycle 3 Ongoing
246 mg Not reported 34-62% (CCL3) Partial Response (1 CLL) >28
328 mg Not reported 33-59% (CCL4) Stable Disease >28
410 mg Not reported 24-57% (TNFα) Stable Disease >28

Pharmacodynamic assessments demonstrated consistent target engagement across all evaluated dose levels, with rapid BTK phosphorylation inhibition observed as early as 1 hour post-dose and sustained through the dosing interval. The cytokine reduction profile (CCL3, CCL4, TNFα) at higher dose levels (246-410 mg BID) confirmed pathway modulation, though the extent of inhibition (24-62%) was generally less than that observed with ibrutinib in BTKi-naïve patients (≥80% reduction) [1] [2]. This blunted PD response likely contributes to the limited clinical activity observed in heavily pretreated patients.

PK/PD Modeling Approaches

Semi-Mechanistic PK/PD Modeling Framework

The PK/PD relationship for BTK inhibitors like this compound is optimally characterized through semi-mechanistic modeling that incorporates the fundamental biological processes governing drug disposition and target engagement. For this compound, a two-compartment model with sequential zero-first order absorption and first-order elimination adequately describes the pharmacokinetic profile [5]. The pharmacodynamic component for BTK inhibition is best captured by an irreversible binding model that accounts for the synthesis and degradation rates of BTK protein, even though this compound is a reversible inhibitor [6] [5].

The critical PD endpoint for BTK inhibitors is BTK occupancy, measured as the fraction of unoccupied BTK binding sites available for signaling. This is quantitatively determined using a duplexed, homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures total and free BTK in the same well [6]. The relationship between plasma concentration and BTK occupancy follows a direct effect model, with the rate of change of BTK occupancy described by:

Where k_syn represents the zero-order synthesis rate of BTK, k_deg is the first-order degradation rate constant, C is the this compound concentration at the effect site, EC_50 is the concentration producing 50% occupancy, and BO is the current BTK occupancy level [6] [5].

Population PK/PD Modeling

Population modeling approaches are essential for understanding interindividual variability in this compound response and identifying significant covariates that influence PK and PD parameters. The nonlinear mixed-effects framework allows simultaneous analysis of all concentration-time and occupancy-time data, quantifying typical population parameters, between-subject variability, and residual unexplained variability [5]. For this compound, the structural model parameters include:

  • Absorption rate constant (K~a~): Governs the uptake of this compound from the gastrointestinal tract
  • Apparent clearance (CL/F): Determines the elimination rate of this compound
  • Apparent volume of distribution (V~c~/F): Reflects the extent of this compound distribution in the central compartment
  • Intercompartmental clearance (Q/F) and peripheral volume (V~p~/F): Describe distribution to peripheral tissues
  • EC~50~: Plasma concentration producing 50% BTK occupancy

Critical covariate relationships explored in population models include the effects of body size, age, renal/hepatic function, and relevant genetic polymorphisms on this compound disposition. The final model allows simulation of concentration-time and occupancy-time profiles under various dosing regimens to identify optimal dosing strategies [5].

Experimental Protocols

Pharmacokinetic Sampling and Bioanalysis

Objective: To characterize this compound pharmacokinetics and establish exposure-response relationships for dose optimization.

Materials and Reagents:

  • This compound reference standard
  • Stable isotope-labeled this compound internal standard
  • K2-EDTA or lithium heparin blood collection tubes
  • High-performance liquid chromatography (HPLC) system coupled to tandem mass spectrometer (MS/MS)
  • Mobile phases: 0.1% formic acid in water and 0.1% formic acid in acetonitrile

Sample Collection Protocol:

  • Collect blood samples (2-4 mL) into appropriate anticoagulant tubes at the following time points relative to dosing: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose
  • During multiple dosing, include trough samples immediately before dosing on days 2, 8, 15, and 22
  • Process samples within 60 minutes of collection by centrifugation at 1500 × g for 10 minutes at 4°C
  • Transfer plasma to polypropylene tubes and store at -70°C or below until analysis

Bioanalytical Method:

  • Perform protein precipitation by adding 300 μL of acetonitrile containing internal standard to 100 μL of plasma
  • Vortex mix for 5 minutes and centrifuge at 15,000 × g for 10 minutes
  • Inject 5-10 μL of supernatant onto the LC-MS/MS system
  • Use a C18 reverse-phase column (50 × 2.1 mm, 1.8 μm) maintained at 40°C
  • Employ a gradient elution with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min
  • Monitor this compound using multiple reaction monitoring (MRM) in positive electrospray ionization mode
  • Establish a calibration curve from 1-1000 ng/mL with quality control samples at low, medium, and high concentrations [6]
BTK Occupancy Assay Protocol

Objective: To quantify target engagement by measuring the percentage of BTK binding sites occupied by this compound.

Materials and Reagents:

  • Lymphoprep or Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation
  • PBMC cryopreservation medium (90% FBS, 10% DMSO)
  • Assay buffer: PBS with 1% BSA and 0.05% Tween-20
  • Lysis buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4 with protease and phosphatase inhibitors
  • Anti-BTK detection antibodies (total and free BTK)
  • Time-resolved fluorescence resonance energy transfer (TR-FRET) compatible reagents

PBMC Processing Protocol:

  • Collect peripheral blood (10-20 mL) in sodium heparin tubes at pre-dose and post-dose time points (1, 4, 8, and 12 hours)
  • Isolate PBMCs within 2 hours of collection using density gradient centrifugation
  • Wash cells twice with PBS and count viable cells using trypan blue exclusion
  • Aliquot 2×10^6 cells for immediate analysis and cryopreserve remaining cells in liquid nitrogen

BTK Occupancy Assay:

  • Lyse PBMCs (2×10^6) in 200 μL ice-cold lysis buffer for 30 minutes with gentle agitation

  • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C

  • Transfer supernatant to a fresh tube and determine protein concentration

  • Dilute lysates to 0.5 mg/mL in assay buffer

  • Incubate with TR-FRET antibody mixture according to manufacturer's instructions

  • Read TR-FRET signals on a compatible plate reader after 2-hour incubation at room temperature

  • Calculate BTK occupancy using the formula:

    % BTK Occupancy = [1 - (Free BTK/Total BTK~post-dose~) / (Free BTK/Total BTK~pre-dose~)] × 100 [6]

Pharmacodynamic Biomarker Assessment

Objective: To monitor downstream effects of BTK inhibition through cytokine profiling.

Materials and Reagents:

  • Serum separation tubes
  • Multiplex cytokine assay kits (CCL3, CCL4, TNFα)
  • Electrochemiluminescence detection system (Meso Scale Discovery) or Luminex platform
  • Assay diluent and wash buffers

Sample Collection and Processing:

  • Collect blood samples (5 mL) in serum separation tubes at baseline and after one cycle of treatment
  • Allow samples to clot for 30 minutes at room temperature
  • Centrifuge at 2000 × g for 15 minutes at 4°C
  • Aliquot serum into cryovials and store at -80°C until analysis

Cytokine Measurement Protocol:

  • Thaw serum samples on ice and centrifuge at 10,000 × g for 5 minutes to remove precipitates
  • Dilute samples 1:2 in appropriate assay diluent
  • Add 50 μL of standards, controls, and samples to assay plates in duplicate
  • Incubate with cytokine detection antibodies according to manufacturer's instructions
  • Develop plates using appropriate detection reagents
  • Read plates on electrochemiluminescence or fluorescence detection system
  • Calculate percentage change from baseline for each cytokine [1] [2]

Visualization of Experimental Workflows and PK/PD Relationships

This compound PK/PD Assessment Workflow

G Start Study Initiation PK PK Sample Collection (Pre-dose, 0.5, 1, 2, 4, 6, 8, 12h) Start->PK PD1 BTK Occupancy Assay (TR-FRET) Start->PD1 PD2 Cytokine Profiling (CCL3, CCL4, TNFα) Start->PD2 Bioanal Bioanalysis LC-MS/MS for PK Immunoassays for PD PK->Bioanal PD1->Bioanal PD2->Bioanal Modeling PK/PD Modeling Non-linear Mixed Effects Bioanal->Modeling Simulation Model Simulation Dose Regimen Optimization Modeling->Simulation

Figure 1: Integrated workflow for this compound pharmacokinetic and pharmacodynamic assessment in clinical studies. The approach combines timed sample collection with advanced bioanalytical methods and modeling to characterize exposure-response relationships.

This compound PK/PD Relationship and Determinants of Response

G Dose This compound Dose PK PK Parameters C~max~, AUC, T~max~, t~1/2~ Dose->PK Exposure Drug Exposure Plasma & Tissue Concentrations PK->Exposure TargetEng Target Engagement BTK Occupancy Exposure->TargetEng PathwayMod Pathway Modulation BTK Phosphorylation Cytokine Reduction TargetEng->PathwayMod Efficacy Clinical Response Tumor Burden Symptoms PathwayMod->Efficacy Factors Influencing Factors: Protein Binding (98.7%) BTK Residence Time (15 min) Resistance Mutations Factors->Exposure Factors->TargetEng

Figure 2: Key determinants of this compound response and their interrelationships. The cascade from dose to clinical efficacy is influenced by several drug-specific properties and patient factors that collectively determine overall treatment outcomes.

Application to Clinical Development and Future Directions

The PK/PD modeling data generated from this compound clinical trials provides critical insights for future drug development strategies. Based on the phase Ib/II results, this compound demonstrated acceptable tolerability up to 410 mg BID (the highest dose tested) without reaching the maximum tolerated dose. However, the modest clinical activity observed (one partial response and stable disease in 31% of patients) suggests that single-agent this compound may have limited potency in heavily pretreated, BTKi-resistant patients [1] [2]. The disconnect between PK exposure and PD response highlights the importance of factors beyond plasma concentrations, including protein binding, tissue distribution, and target residence time.

The short residence time of this compound (15 minutes) compared to other reversible BTK inhibitors such as pirtobrutinib (314 minutes) and ARQ 531 (128 minutes) may partially explain the suboptimal clinical efficacy despite adequate plasma concentrations [1] [2]. This residence time differential results in shorter target coverage between dosing intervals, potentially allowing for intermittent pathway reactivation in malignant cells. Additionally, the high protein binding of this compound (98.7%) significantly reduces the free fraction available for target engagement, necessitating higher total drug concentrations to achieve therapeutic effects [1].

Future development of this compound may focus on combination strategies with other targeted agents such as BCL2 inhibitors (venetoclax) to enhance efficacy through synergistic mechanisms [1]. Alternative indications such as chronic graft-versus-host disease or applications in combination with chimeric antigen receptor T-cell therapies represent promising directions where the dual inhibition of BTK and IL-2 inducible T-cell kinase (ITK) by this compound may provide clinical benefit [1] [2]. The PK/PD modeling framework established for this compound provides a valuable tool for simulating alternative dosing regimens and identifying patient populations most likely to benefit from treatment.

Conclusion

The application of PK/PD modeling throughout this compound's clinical development has provided critical insights into its therapeutic potential and limitations. While this compound demonstrated favorable tolerability and target engagement in BTKi-resistant patients, the translation to clinical efficacy was limited by its pharmacokinetic properties, particularly its short target residence time and high protein binding. The comprehensive PK/PD data generated from these studies nevertheless contributes valuable knowledge to the field of BTK inhibitor development, highlighting the importance of optimizing both binding affinity and residence time for next-generation inhibitors. The experimental protocols and modeling approaches detailed in these application notes provide a framework for future characterization of reversible kinase inhibitors and underscore the essential role of integrated PK/PD assessment in modern drug development.

References

BTK Signaling Pathway and Vecabrutinib Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

BTK is a crucial cytoplasmic protein tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, differentiation, and survival [1] [2]. Vecabrutinib is a reversible, highly selective BTK inhibitor that does not rely on covalent binding to Cysteine 481 (C481), allowing it to inhibit both wild-type and C481-mutant BTK [3] [4].

G BCR BCR Activation SYK SYK Activation BCR->SYK BTK_inactive BTK (Inactive) SYK->BTK_inactive BTK_active BTK (Active) (pY551, pY223) BTK_inactive->BTK_active Activation PLCG2 PLCG2 Phosphorylation BTK_active->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK/ERK) PLCG2->Downstream Cell_outcomes B-cell Survival Proliferation Downstream->Cell_outcomes Covalent_Inhib Covalent BTK Inhibitors (e.g., Ibrutinib) Bind C481 Covalent_Inhib->BTK_inactive Inhibits This compound This compound Reversible Binding Active vs C481S/R mutants This compound->BTK_active Inhibits

Experimental Protocols for Target Engagement Assessment

TR-FRET-Based BTK Occupancy Assay

This method is recommended for direct, quantitative assessment of target engagement, adapted from established protocols for other BTK inhibitors [5] [6].

  • Cell Lysis Preparation

    • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll density gradient centrifugation [5].
    • Lymph Node/Bone Marrow Cells: Mechanically dissociate tissue samples and filter through 70μm cell strainers to create single-cell suspensions [5].
    • Lysis Buffer: Use 0.34% NP-40 cell lysis buffer supplemented with protease and phosphatase inhibitors [5].
    • Lysate Preparation: Lysate cells at 25,000 cells/μL concentration for 1 hour at room temperature [5].
  • TR-FRET Assay Setup

    • Detection Antibodies: Use terbium (Tb)-conjugated anti-BTK antibody as energy donor, and D2-labeled anti-BTK antibody as acceptor [5].
    • Free BTK Detection: Include biotinylated tirabrutinib (or alternative reversible binder for this compound studies) with G2-conjugated streptavidin for competitive measurement of unoccupied BTK [5].
    • Plate Format: 384-well low-volume white non-binding surface plates [5].
    • Sample Volume: 4μL of cell lysate per well [5].
    • Incubation: Incubate reaction for 2-4 hours at room temperature protected from light [5].
  • Measurement and Calculation

    • Readout: Measure time-resolved fluorescence at λex 332 nm/λem 486 nm and 515 nm [5].
    • TR-FRET Ratio: Calculate ratio of fluorescence at 515 nm to 486 nm [5].
    • BTK Occupancy Calculation:

    where Free BTK is measured from the competitive binding signal and Total BTK is measured from the direct antibody binding signal [5].

Functional Signaling Inhibition Assays
  • Phospho-Flow Cytometry for BCR Signaling

    • Cell Stimulation: Treat CLL cells or B-cell lines with this compound (0.1 nM - 10 μM) for 2 hours, followed by BCR cross-linking with anti-IgM for 5-15 minutes [3].
    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with ice-cold methanol for 30 minutes [3].
    • Staining: Incubate with fluorescently conjugated antibodies against pBTK, pPLCG2, pERK, and pS6 for 1 hour at room temperature [3].
    • Analysis: Acquire data on flow cytometer and analyze using FlowJo software. Calculate % inhibition relative to DMSO-treated stimulated controls [3].
  • Reverse Phase Protein Array (RPPA) for Comprehensive Signaling Analysis

    • Sample Preparation: Treat cells with 1 μM this compound for 24 hours, prepare lysates in RPPA lysis buffer [3].
    • Array Printing: Spot lysates onto nitrocellulose-coated slides using automated arrayer [3].
    • Antibody Probing: Probe with validated primary antibodies against 258 signaling proteins, followed by secondary antibodies [3].
    • Data Analysis: Use SuperCurve R package for signal normalization and quantification. Identify significantly altered pathways using Ingenuity Pathway Analysis [3].

Data Interpretation and Troubleshooting

  • Key Biomarkers for this compound Activity: Monitor phosphorylation of ERK and S6K, which show consistent and substantial decreases across wild-type and mutant BTK cell lines [3].
  • BTK Occupancy Validation: For reversible inhibitors like this compound, ensure rapid processing of samples to prevent drug dissociation during preparation [7].
  • Tissue Occupancy Prediction: Apply QSP modeling to estimate BTK occupancy in lymph nodes and bone marrow where direct measurement is challenging [7].
  • Mutation-Specific Considerations: this compound maintains activity against BTK C481S and C481R mutants – confirm using engineered cell lines or patient-derived samples [3].

Summary of Key Quantitative Findings for this compound

Parameter Value Context
Biochemical IC₅₀ 3 nM Against WT BTK [3]
PLCɣ2 Phosphorylation IC₅₀ 13 ± 6 nM In Ramos Burkitt lymphoma cells [3]
Whole Blood BTK Inhibition IC₅₀ 50 ± 39 nM High variability (range: 2.8-216 nM) [3]
Effective Cellular Concentration 0.1 - 1.0 μM For phospho-ERK inhibition in MEC-1 CLL cells [3]
Primary CLL Cell Death 0 - 21% After 24h treatment, higher in BTKWT vs mutants [3]

Professional Application Notes

  • Assay Selection Guidance: The TR-FRET occupancy assay provides the most direct measurement of target engagement for this compound, while functional signaling assays (phospho-flow, RPPA) confirm downstream biological effects [5] [3].
  • Clinical Translation: this compound's reversible binding mechanism and activity against resistance mutations position it as a promising therapeutic option for patients who have developed resistance to covalent BTK inhibitors [3] [4].
  • Tissue Penetration Considerations: Implement QSP modeling approaches to predict BTK occupancy in lymphoid tissues where direct measurement is challenging but clinically relevant [7].

References

Vecabrutinib clinical trial limited efficacy reasons

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Efficacy and Patient Profile

The following table synthesizes data from the phase 1b/2 dose-escalation trial (NCT03037645), which treated patients with relapsed/refractory B-cell malignancies, most of whom had high-risk genetic features [1] [2].

Trial Aspect Summary of Findings
Overall Efficacy No objectively defined responses (Partial or Complete Response); best outcome was Stable Disease (SD) in 7 out of 29 patients [1] [2].
Patient Population Heavily pre-treated (median of 4 prior regimens) and refractory to covalent BTK inhibitors (e.g., Ibrutinib) [1] [2].
High-Risk Genetics 78% had mutated/deleted TP53; 61% had BTK C481 mutations; 57% had del(17p); 83% had unmutated IGHV [1] [2].
Key Limitation The drug inhibited BTK phosphorylation and downstream signaling but induced only minimal apoptosis (0-21%), which was lower in samples with BTK C481 mutations [3].

Mechanism of Action and Resistance

Vecabrutinib is a reversible, non-covalent BTK inhibitor designed to overcome a common resistance mutation (C481S) that arises against covalent BTK inhibitors like Ibrutinib [1] [2]. The diagrams below illustrate the targeted pathway and the resistance challenge.

vecabrutinib_mechanism BCR BCR BTK_WT BTK (Wild-type) BCR->BTK_WT BTK_Mut BTK (C481S Mutant) BCR->BTK_Mut PLCG2 PLCG2 BTK_WT->PLCG2 BTK_Mut->PLCG2 Survival Cell Survival & Proliferation PLCG2->Survival Covalent_BTKi Covalent BTKi (e.g., Ibrutinib) Covalent_BTKi->BTK_WT This compound This compound (Non-covalent, Reversible) This compound->BTK_WT This compound->BTK_Mut

Diagram: BCR Signaling and BTK Inhibition. This compound inhibits both wild-type and C481S-mutant BTK, unlike covalent BTK inhibitors that are ineffective against the mutant form [3] [4].

Despite this rational design, efficacy was limited in trial populations. The following diagram outlines the key biological and patient-specific factors that contributed to this outcome.

efficacy_limitations cluster_0 Patient & Disease Factors Lim1 Insufficient Apoptosis Induction Lim2 Pre-existing High-Risk Mutations Lim3 Alternative Resistance Pathways P1 Heavy Prior Therapies P1->Lim1 P2 TP53 / del(17p) Mutations P2->Lim2 P3 Complex Resistance (e.g., PLCG2 mutations) P3->Lim3 P4 BTK-Independent Survival Pathways P4->Lim3

Diagram: Factors Limiting this compound Efficacy. The clinical efficacy was limited by an inability to trigger cell death in high-risk patients, likely due to complex pre-existing genetic alterations and resistance mechanisms that bypass BTK dependence [3] [5].

Key Experimental Protocols for Profiling Inhibitors

For researchers investigating next-generation BTK inhibitors, the following methodologies are critical for a comprehensive preclinical profile, based on assays used for this compound [3].

Experimental Goal Recommended Protocol
Target Potency & Selectivity Biochemical Kinase Assays: Use a broad kinase panel (e.g., 234 kinases) to determine the half-maximal inhibitory concentration (IC₅₀) for BTK (wild-type and C481S mutant) and assess off-target activity [3].
Target Engagement in Cells Immunoblotting (Western Blot): In B-cell lines (e.g., MEC-1, Ramos) or primary patient cells, analyze phosphorylation levels of BTK (Y223) and its direct downstream target, PLCγ2, after drug treatment [3].
Downstream Pathway Analysis Reverse-Phase Protein Array (RPPA) or Multiplex Immunoblotting: Quantify changes in a wide array of phospho-proteins and total proteins (e.g., p-ERK, p-S6, STAT3) to assess the broader impact on signaling networks [3].
Functional Cellular Response Viability/Cytotoxicity Assays: Measure apoptosis (e.g., by flow cytometry for Annexin V/Propidium Iodide) and cell proliferation in genetically defined cell line models and primary tumor cells [3].

FAQ: Understanding this compound's Clinical Outcome

Why did this compound development in CLL halt? Development was halted because the clinical trial failed to achieve its primary efficacy endpoints. In a high-risk patient population, the drug could not produce objective tumor responses (shrinkage), leading only to disease stability in a subset of patients [6] [7] [2].

Did this compound fail due to poor target inhibition? No, the data suggests it was not a failure of target inhibition. This compound effectively bound to and inhibited both wild-type and C481S-mutant BTK at nanomolar concentrations and suppressed downstream BCR signaling. The failure was in translating this target inhibition into robust cancer cell death in a clinically advanced, multi-resistant patient population [3] [1].

References

Vecabrutinib short residence time optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is residence time and why is it important for Vecabrutinib? Residence time refers to how long a drug remains bound to its target. For this compound, a short residence time (approximately 15 minutes) is considered a key factor contributing to its limited clinical activity, despite its good safety profile and nanomolar-level potency. A short residence time may require higher and more frequent dosing to maintain target coverage [1] [2].

  • What are the primary factors limiting this compound's efficacy? Research points to several interconnected factors:

    • Short BTK Residence Time: As noted above, this compound remains bound to BTK for a much shorter duration (15 min) compared to other reversible inhibitors like pirtobrutinib (314 min) or ARQ 531 (128 min) [1] [2].
    • High Plasma Protein Binding: this compound is highly protein-bound (98.7%), which can significantly reduce the fraction of free, pharmacologically active drug available to inhibit BTK in disease tissues [1] [2].
    • Suboptimal Tissue Distribution: There is speculation that this compound may not be consistently distributed from the blood to disease sites, potentially leading to insufficient BTK inhibition where it is needed most [1] [2].
  • Can the short residence time be overcome by increasing the dose? The phase Ib clinical trial demonstrated that increasing the dose (up to 410 mg BID) led to dose-proportional increases in drug exposure and a trend toward greater pharmacodynamic effects (e.g., cytokine reduction). However, this did not consistently translate into improved clinical responses. This suggests that simply increasing the dose may not be sufficient to overcome the limitations imposed by the short residence time and other pharmacokinetic properties [1] [2].

  • How does this compound's activity compare against BTK C481 mutations? Pre-clinical studies show that this compound can inhibit both wild-type BTK and the C481S mutant variant with similar potency in biochemical assays. In engineered cell line models, it effectively reduced phosphorylation of key signaling proteins like ERK and S6 in cells expressing C481S and C481R mutations, outperforming ibrutinib in this setting. However, this promising pre-clinical activity was not fully replicated in the clinic, likely due to the factors described above [3].

Troubleshooting & Experimental Guidance

The following table summarizes critical parameters to measure when diagnosing issues related to this compound's activity. Comparing these values to more successful reversible BTK inhibitors can provide insights for optimization.

Parameter Description This compound Value Comparative Agent (e.g., Pirtobrutinib)
BTK Residence Time Duration of drug-target complex stability. ~15 minutes [1] [2] ~314 minutes [1] [2]
IC50 (Biochemical) Concentration for 50% target enzyme inhibition. 18.4 nM [1] [2] Varies by agent
Plasma Protein Binding Percentage of drug bound to plasma proteins. 98.7% [1] [2] Varies by agent
Half-life (in vivo) Time for plasma concentration to reduce by half. Reported between 4-14 hours [1] [2] ~20 hours (Pirtobrutinib) [1] [2]

Experimental Protocols for Assessing BTK Inhibition

To systematically evaluate this compound's performance in your experimental systems, consider the following key assays.

Assessing BTK Pathway Inhibition via Phosphoprotein Analysis

This protocol helps verify target engagement and downstream signaling blockade.

  • Key Reagents: this compound, ibrutinib (as a control), cell lines (e.g., MEC-1 CLL cells) or primary CLL cells, immunoblotting equipment.
  • Methodology:
    • Cell Treatment: Treat cells with this compound at a relevant concentration range (e.g., 0.1 μM to 1 μM) for a predetermined period (e.g., 2-24 hours) [3].
    • Cell Lysis and Protein Extraction: Lyse cells and quantify protein concentration.
    • Immunoblotting: Perform Western blot analysis using antibodies against key phosphorylated proteins in the BCR signaling pathway.
      • Primary Targets: Phospho-BTK (Tyr223), Phospho-PLCγ2, Phospho-ERK1/2 (T202/Y204) [3].
    • Data Analysis: Quantify band intensity to determine the level of inhibition compared to vehicle-treated controls.
Evaluating Target Occupancy and Residence Time

This is critical for directly quantifying the optimization of drug-target binding kinetics.

  • Key Reagents: this compound, reversible BTK inhibitors with known residence times (for comparison), BTK enzyme, appropriate detection kits.
  • Methodology (Overview):
    • Binding Assay: Incubate BTK with this compound to allow complex formation.
    • Dissociation Kinetics: Initiate dissociation by a large dilution or addition of a competing ligand. The key is to measure the rate of drug-target complex breakdown over time [1] [2].
    • Detection: Use methods like fluorescence polarization or surface plasmon resonance to monitor the binding status in real-time.
    • Data Analysis: The residence time is calculated from the dissociation rate constant (k_off), where Residence Time = 1 / k_off.

Experimental Workflow and Optimization Strategy

The following diagram illustrates a logical workflow for diagnosing and addressing the short residence time of this compound, based on the parameters and protocols described above.

vecabrutinib_optimization Start Start: Suboptimal this compound Efficacy Measure Measure Key Parameters Start->Measure Param1 Plasma Protein Binding Measure->Param1 Param2 BTK Residence Time Measure->Param2 Param3 Tissue Distribution Measure->Param3 Analyze Analyze Data & Identify Limiting Factor Param1->Analyze Param2->Analyze Param3->Analyze Strategy Develop Optimization Strategy Analyze->Strategy Strat1 Medicinal Chemistry: Structure Modification Strategy->Strat1 Strat2 Formulation: Improve Free Drug Fraction Strategy->Strat2 Strat3 Dosing Regimen: Increase Frequency Strategy->Strat3 Strat4 Combination Therapy: Synergistic Agents Strategy->Strat4 Test Test in Pre-clinical Models Strat1->Test Strat2->Test Strat3->Test Strat4->Test Test->Analyze Iterate

Future Research Directions

Given the clinical limitations of this compound as a single agent, research has pivoted to explore its potential in other contexts [1] [2]:

  • Combination Therapies: Pairing this compound with other agents, such as BCL-2 inhibitors (e.g., venetoclax), may yield synergistic effects and overcome the efficacy barrier.
  • Alternative Indications: Its dual inhibition of BTK and ITK makes it a candidate for diseases like chronic graft-versus-host disease (cGVHD) or in combination with chimeric antigen receptor (CAR) T-cell therapies.

References

overcoming Vecabrutinib high protein binding

Author: Smolecule Technical Support Team. Date: February 2026

Vecabrutinib Profile & Mechanism of Action

This compound is a reversible, non-covalent Bruton's tyrosine kinase (BTK) inhibitor developed to overcome resistance to covalent BTK inhibitors (cBTKis) like Ibrutinib [1] [2].

  • Mode of Binding: It binds to the BTK kinase domain independent of the C481 residue. This reversible binding allows it to inhibit both wild-type and C481-mutant BTK (including C481S and C481R variants) [1] [2].
  • Biochemical Potency: this compound is a highly selective BTK inhibitor with a reported half maximal inhibitory concentration (IC50) of 3 nM against BTK [1].
  • Key Biomarkers: In laboratory studies, this compound treatment led to decreased phosphorylation of key signaling proteins in the B-cell receptor (BCR) pathway, including ERK and S6 kinase, which are potential biomarkers for its biological activity [1].

Key Experimental Findings from Preclinical and Clinical Studies

The following table summarizes the main findings from the searched literature. Please note that the data is limited and derived from early-phase studies.

Aspect Findings / Status Context / Source
Preclinical Activity Inhibits phosphorylation of BTK, ERK, and S6; active against C481S & C481R BTK mutants in cell line models [1]. Engineered CLL cell lines (MEC-1) [1].
Clinical Trial (Phase 1b/2) This compound was well-tolerated; no dose-limiting toxicities or grade ≥3 treatment-related adverse events were observed up to 400 mg twice daily. Common AEs were anemia, headache, and night sweats [2]. Trial on patients with B-cell malignancies, most with CLL [2].
Efficacy Signal No objectively defined responses per trial protocol; stable disease achieved in some patients (7 out of 29), particularly at higher doses (300 mg twice daily) [2]. Trial on patients previously exposed to Ibrutinib [2].
Resistance Context Developed to address C481 mutations, the major mechanism of resistance to covalent BTK inhibitors like Ibrutinib [3] [2]. -

Suggested Experimental Approaches for Characterization

Since direct data on protein binding is unavailable, here are experimental methodologies suggested by the search results to characterize this compound's activity and potential issues in a research setting.

  • Assessing Target Engagement and Pathway Inhibition:

    • Method: Use immunoblotting (Western Blot) or reverse-phase protein array (RPPA) to analyze phosphorylation levels of BTK and its downstream targets, such as ERK and PLCγ2, in primary CLL cells or engineered cell lines expressing BTK mutants (e.g., C481S, C481R) [1].
    • Rationale: These experiments can confirm that this compound is effectively engaging its target and inhibiting the BCR signaling pathway, which is crucial for verifying its mechanism even in the context of high plasma protein binding.
  • Evaluating Cellular Apoptosis:

    • Method: Treat primary CLL cells (with confirmed BTK mutation status) with this compound and measure apoptosis induction after 24 hours, for example, by flow cytometry [1].
    • Rationale: This functional assay can help correlate pathway inhibition with a biological outcome (cell death). The search results indicate that apoptosis can be variable and may be lower in cells with certain BTK mutations [1].
  • Leveraging Advanced Proteomic Profiling:

    • Method: For a broader, unbiased investigation of off-target interactions, consider using a novel proteomic method like COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics) [4].
    • Rationale: Although developed for covalent inhibitors, this method's principle of comprehensively measuring drug-protein interactions across the proteome could inspire similar approaches to profile the binding landscape of reversible inhibitors, helping to identify potential off-targets that contribute to its overall protein-binding profile.

Pathways and Workflow Diagrams

The diagram below illustrates the BCR signaling pathway and this compound's site of action, based on information from the search results [3] [5] [6].

vecabrutinib_mechanism BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK_WT BTK (Wild-type) SYK->BTK_WT BTK_Mut BTK (C481S/R Mutant) SYK->BTK_Mut PLCG2 PLCG2 BTK_WT->PLCG2 BTK_Mut->PLCG2 NFkB NF-κB Pathway PLCG2->NFkB Survival Cell Proliferation & Survival NFkB->Survival Veca_Inhib_WT This compound Veca_Inhib_WT->BTK_WT Veca_Inhib_Mut This compound Veca_Inhib_Mut->BTK_Mut C_Inhib Covalent BTKi (e.g., Ibrutinib) C_Inhib->BTK_WT

Diagram: this compound inhibits both wild-type and mutant BTK. The B-cell receptor (BCR) activates SYK kinase, which in turn activates BTK. Active BTK signals through PLCG2 and NF-κB to promote cell survival. Covalent BTK inhibitors (Covalent BTKi) bind effectively to wild-type BTK but fail against C481 mutants. This compound, as a reversible inhibitor, can bind to and inhibit both wild-type and C481-mutant BTK, overcoming this common resistance mechanism [1] [2].

References

Vecabrutinib dose escalation toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile and Management

The table below summarizes the common treatment-emergent adverse events (TEAEs) observed in the phase 1b dose-escalation study and their recommended management strategies [1] [2].

Adverse Event Incidence (All Grades) Grade ≥3 Incidence Management Recommendations
Anemia 31% 23% Monitor complete blood counts; provide supportive care as needed.
Fatigue 21% Not commonly ≥3 Manage with supportive care; no treatment interruptions or discontinuations reported.
Nausea 21% Not commonly ≥3 Manage with supportive care; no treatment interruptions or discontinuations reported.
Headache 21% Not commonly ≥3 Manage with supportive care; no treatment interruptions or discontinuations reported.
Dyspnea 21% Not commonly ≥3 Manage with supportive care; no treatment interruptions or discontinuations reported.
Neutropenia Not specified 13% Monitor complete blood counts; manage according to clinical guidelines.
Thrombocytopenia Not specified 10% Monitor complete blood counts; manage according to clinical guidelines.
Increased ALT/AST Occasional One DLT (G3 ALT/G2 AST) Monitor liver function tests; interrupt dosing and manage as per DLT protocol.

Key Clinical Trial Design & Safety

The safety profile was established in a Phase 1b/2 dose-escalation study (NCT03037645) in patients with relapsed/refractory B-cell malignancies who had received a median of four prior therapies [1] [2] [3].

  • Dosing: Vecabrutinib was administered orally twice daily, starting at 50 mg total daily dose and escalating up to 820 mg total daily dose (410 mg BID) across seven dose levels [1] [2].
  • Maximum Tolerated Dose (MTD): The MTD was not reached. This compound was well-tolerated up to the highest dose studied (410 mg BID) [1] [2].
  • Dose-Limiting Toxicity (DLT): One DLT occurred at the 41 mg BID dose level, where a patient could not receive >80% of planned doses due to Grade 3 ALT and Grade 2 AST elevations. After cohort expansion, no further DLTs were found, and escalation continued [1] [2].
  • Serious Adverse Events (SAEs): SAEs occurred in 7 patients but none were considered related to this compound by investigators. Two patient deaths occurred (perforated bowel, sepsis), both attributed to underlying disease [1] [2].

The following diagram illustrates the dose escalation workflow and key safety findings from the phase 1b study:

vecabrutinib_workflow This compound Dose Escalation and Safety Findings start Phase 1b Dose Escalation Study design Modified 3+3 Design start->design dosing Oral Dosing: 50 mg to 820 mg total daily dose design->dosing safety Safety Assessment dosing->safety dlt One DLT at 41 mg BID (Grade 3 ALT / Grade 2 AST) safety->dlt mtd Maximum Tolerated Dose Not Reached safety->mtd aes Most Common AEs: • Anemia (31%) • Fatigue, Nausea, Headache, Dyspnea (21% each) safety->aes conclusion This compound well-tolerated up to 410 mg BID dlt->conclusion mtd->conclusion aes->conclusion


Experimental Protocol for Clinical Safety Monitoring

For researchers designing clinical trials for similar agents, here is a detailed methodology for safety and toxicity monitoring based on the this compound study protocol [1] [2] [3].

  • Primary Objective: Assess safety and tolerability, identify DLTs, and determine the MTD and recommended Phase 2 dose.
  • Patient Population: Adults with histologically confirmed relapsed/refractory B-cell malignancies (CLL, MCL, WM, etc.) who have received ≥2 prior lines of therapy, including a prior covalent BTK inhibitor.
  • Dose Escalation Design: Standard 3+3 design. DLTs are assessed over the first 4-week cycle.
  • Safety Assessments:
    • Collection of TEAEs: Record all adverse events from the first dose until the end of the study. Grade events according to standard clinical criteria (e.g., CTCAE).
    • Laboratory Tests: Perform hematology panels (for anemia, neutropenia, thrombocytopenia) and clinical chemistry tests (for ALT, AST, and other parameters) at screening, periodically during cycles, and as clinically indicated.
    • Other Assessments: Physical examinations, vital signs, and electrocardiograms.
  • Dose-Limiting Toxicity (DLT) Criteria: DLT is defined as clinically significant adverse events occurring during Cycle 1 that are considered related to this compound. Examples from the study include:
    • Hematologic Toxicity: Grade 4 neutropenia lasting >7 days or accompanied by fever.
    • Non-Hematologic Toxicity: Any Grade ≥3 event, with specific exceptions.
    • Dosing Interruption: Inability to receive >80% of planned doses in Cycle 1 due to treatment-related toxicity.
  • Management of Toxicities:
    • Dose Interruption/Modification: For specific toxicities like elevated liver enzymes (as seen with the one DLT), dosing should be interrupted until recovery, and the patient should be managed per protocol.
    • Cohort Expansion: If a DLT is observed in 1 of 3 initial patients, expand the cohort to 6 patients to further evaluate safety.

Overall Safety Conclusion

The phase 1b trial demonstrated that This compound had a favorable and manageable safety profile in a heavily pre-treated, high-risk population [1] [2]. The absence of dose-dependent toxicity at higher doses and the fact that the MTD was not reached are positive indicators for its tolerability.

References

Vecabrutinib insufficient BTK inhibition disease sites

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is the primary evidence for vecabrutinib's insufficient BTK inhibition? The phase 1b clinical trial (NCT03037645) demonstrated that while this compound reduced serum biomarkers of BTK activity (like CCL3 and CCL4) in patient blood, this did not reliably translate into tumor shrinkage [1]. Only 1 partial response was observed among 39 heavily pre-treated patients, and the extent of biomarker reduction was less than that seen with more effective BTK inhibitors like ibrutinib [1].

  • Q2: What are the hypothesized reasons for this insufficient activity? Preclinical and pharmacokinetic data suggest two main factors:

    • Short BTK Residence Time: this compound remains bound to the BTK protein for a very short duration (~15 minutes) compared to other, more effective non-covalent inhibitors [1].
    • High Protein Binding: this compound is 98.7% protein-bound in plasma, which may significantly reduce the amount of "free," pharmacologically active drug available to reach and inhibit BTK within tumor cells in lymphoid tissues [1].
  • Q3: Are there specific mutations that this compound should target? Yes, as a non-covalent BTK inhibitor, this compound was designed to inhibit both wild-type BTK and the C481S mutant form, which causes resistance to covalent inhibitors like ibrutinib [2] [3]. Its insufficient activity is not due to an inability to target the mutation, but rather to the pharmacodynamic properties mentioned above.

Key Experimental Data and Comparisons

The following tables summarize the critical quantitative data that highlight this compound's performance compared to other BTK inhibitors.

Table 1: Comparison of Non-Covalent BTK Inhibitor Properties and Clinical Outcomes [1]

Inhibitor BTK Residence Time Half-life (hours) Protein Binding Key Clinical Outcome in B-cell Malignancies
This compound ~15 minutes 4 - 14 98.7% Limited clinical activity; insufficient for phase II expansion
Pirtobrutinib (LOXO-305) 314 minutes ~20 hours Information missing Approved; high efficacy in R/R patients
ARQ 531 128 minutes ~55 hours Information missing Demonstrated greater clinical efficacy

Table 2: Summary of this compound Phase 1b Trial Results [1]

Parameter Result / Finding
Trial Design Dose-escalation (20.5 mg to 410 mg BID) in R/R B-cell malignancies
Patient Population 39 patients (77% CLL), median 4 prior therapies, 55% with BTK C481 mutations
Best Overall Response 1 Partial Response (PR), 13 Stable Disease (SD)
Treatment Duration (PR/SD patients) Median 28.5 weeks
Reduction in Serum Cytokines (CCL3/CCL4) 33% - 62% reduction at higher dose levels (246 - 410 mg BID)
Conclusion Pharmacodynamic activity observed, but not sufficient to drive robust clinical responses in this heavily pre-treated population.

Experimental Protocols for Investigation

To further investigate the mechanism of insufficient inhibition in your research, consider these methodologies derived from the clinical analysis.

Protocol 1: Assess Cellular Target Engagement and Residence Time

  • Objective: To measure how long this compound remains bound to and inhibits BTK in target cells, compared to other inhibitors.
  • Methodology:
    • Cell Treatment: Treat primary CLL cells or B-cell lymphoma cell lines with this compound and comparators (e.g., pirtobrutinib) at concentrations reflecting clinical plasma levels.
    • Wash-Out Experiment: After a short pulse (e.g., 1-2 hours), wash the cells to remove unbound drug.
    • Stimulate and Harvest: At various time points post-wash (e.g., 15 min, 1 hr, 4 hr, 24 hr), stimulate the B-cell receptor (e.g., with anti-IgM) to reactivate signaling.
    • Analysis: Lyse cells and analyze the phosphorylation status of BTK (pY223) and its downstream target PLCγ2 by western blot. The time it takes for phosphorylation to return indicates the drug's residence time [1].

Protocol 2: Evaluate Impact of Protein Binding on Drug Availability

  • Objective: To determine if high plasma protein binding limits this compound's activity in tissue-based assays.
  • Methodology:
    • Preparation: Prepare this compound in media supplemented with different concentrations of human serum (e.g., 0%, 10%, 50%, 100%) to mimic varying levels of protein binding.
    • In Vitro Co-culture: Use a co-culture system that models the tumor microenvironment (e.g., CLL cells cultured with stromal cells like NK-tert or in Transwell systems) [4] [5].
    • Viability/Inhibition Assay: Measure the IC50 of this compound for inhibiting cell viability or BTK phosphorylation in these different culture conditions. A significant rightward shift in the IC50 curve in high-serum conditions would support the protein-binding hypothesis [1].

Mechanism of Action and Resistance Pathway

The diagram below illustrates the intended mechanism of this compound and the points where its efficacy may be limited.

References

Vecabrutinib hematologic adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Hematologic Adverse Events with Vecabrutinib

The table below summarizes the hematologic adverse events observed in the phase Ib study of this compound. "Treatment-emergent" includes all events that occurred during the study, while "Treatment-related" includes only those events the investigator attributed to the drug [1] [2].

Adverse Event All-Grade, Treatment-Emergent Grade ≥3, Treatment-Emergent Grade ≥3, Treatment-Related
Anemia 31% (12/39 patients) 23% (9/39 patients) 2.6% (1/39 patients)
Neutropenia Information Not Specified 13% (5/39 patients) 2.6% (1/39 patients)
Thrombocytopenia Information Not Specified 10% (4/39 patients) 0%
Leukocytosis Information Not Specified 5.1% (2/39 patients) 5.1% (2/39 patients)

Key Safety Findings from the Trial:

  • Tolerability: this compound was generally well-tolerated. The maximum tolerated dose was not reached, with the highest dose studied being 410 mg twice daily [1].
  • Dose Dependency: No obvious pattern of dose-dependent toxicity was observed. Notably, no Grade ≥3 adverse events were reported at the two highest dose levels [1].
  • Serious Events: Serious adverse events (SAEs) were reported in seven patients. Those involving hematologic events included lymphocytosis and hematuria (each in one patient). However, the investigators did not consider any of these SAEs to be related to this compound [1].
  • Dose-Limiting Toxicity (DLT): One patient experienced a DLT at the 41 mg BID dose level due to Grade 3 alanine aminotransferase (ALT) elevation. This was a hepatic, not hematologic, event [1].

Mechanism of Action & Experimental Context

Understanding the drug's mechanism and trial design is crucial for interpreting safety data.

vecabrutinib_mechanism BCR BCR BTK_WT BTK (Wild-type) BCR->BTK_WT BTK_Mut BTK (C481 Mutant) BCR->BTK_Mut PLCG2 Activation of PLCG2 & Downstream Signaling BTK_WT->PLCG2 BTK_Mut->PLCG2 Resistant to Covalent BTKi Cell_Survival B-Cell Proliferation & Survival PLCG2->Cell_Survival Covalent_BTKi Covalent BTKi (e.g., Ibrutinib) Covalent_BTKi->BTK_WT Binds C481 This compound This compound (Non-covalent, Reversible) This compound->BTK_WT Binds ATP Site This compound->BTK_Mut Binds ATP Site

Trial Population: The safety data comes from a high-risk, heavily pre-treated patient population (median of four prior therapies) with relapsed/refractory B-cell malignancies, most with CLL (77%) [1]. This context is vital as the underlying disease and prior treatments can influence the baseline risk and attribution of hematologic adverse events.

Management & Monitoring Guidelines

While specific protocols for this compound are not published, general principles for managing BTK inhibitor-related adverse events can be applied [3].

  • Routine Monitoring: Conduct regular complete blood count (CBC) tests. For stable patients, assessments every 3 months are typical, often coordinated with clinical visits [3].
  • Dose Modification: Management typically involves dose modifications (reduction or temporary holds) and supportive care, depending on the severity and persistence of the adverse event [3].
  • Clinical Considerations: The trial data suggests that this compound had a manageable safety profile with primarily low-grade hematologic events. The lack of dose-dependent toxicity and few treatment-related serious events indicates that within the studied dose range, hematologic adverse events may not be a primary dose-limiting concern [1].

References

Vecabrutinib combination strategies enhance efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Vecabrutinib Profile and Clinical Findings

The tables below summarize the known properties of this compound and key outcomes from its most advanced clinical trial.

Table 1: this compound Drug Profile

Property Description
Drug Class Reversible (non-covalent), selective Bruton's Tyrosine Kinase (BTK) inhibitor [1].
Primary Mechanism Inhibits both wild-type and C481-mutated BTK without forming a covalent bond, overcoming a common resistance mechanism to covalent BTKis (e.g., Ibrutinib, Acalabrutinib) [2] [1].
Key Preclinical Finding Effectively inhibited BCR signaling (phosphorylation of BTK, ERK, S6) in cells with C481S and C481R BTK mutations, where Ibrutinib was less effective [2].

Table 2: Summary of Phase Ib Dose-Escalation Trial (NCT03037645)

Trial Aspect Findings
Patient Population Relapsed/refractory B-cell malignancies (77% CLL); high-risk: median 4 prior therapies, 74% with del(17p)/TP53 mutation, 55% with BTK C481 mutations [3] [4].
Safety/Tolerability Well-tolerated up to 410 mg BID (highest dose tested). Most common AEs: anemia (31%), nausea, fatigue, headache, dyspnea (21% each). No dose-dependent toxicity pattern [3].
Efficacy Best response: 1 Partial Response (PR) in a CLL patient; Stable Disease (SD) in 13 patients (31%). Modest clinical benefit was observed but deemed insufficient for Phase II expansion [3] [4].
Pharmacodynamics Sustained reduction in serum cytokines (CCL3, CCL4, TNFa) at higher dose levels, confirming BTK target engagement. However, the degree of inhibition was less than that seen with Ibrutinib in BTK-naïve patients [3].
Reasons for Limited Activity Proposed factors: short BTK residence time (15 min), high protein binding (98.7%), and/or relatively short half-life potentially leading to insufficient drug availability at disease sites [3].

Proposed Mechanism of Action

The following diagram illustrates how this compound was designed to work against both wild-type and resistant forms of BTK.

G This compound Inhibits Wild-type and Mutant BTK cluster_normal Normal BCR Signaling cluster_resistance Covalent BTKi Resistance BCR BCR BTK_WT BTK (Wild-type) BCR->BTK_WT Activates BTK_Mut BTK (C481S Mutation) BCR->BTK_Mut Activates PLCG2 PLCG2 BTK_WT->PLCG2 Phosph. PLCG2_Mut PLCG2_Mut BTK_Mut->PLCG2_Mut Phosph. Cell Survival\n& Proliferation Cell Survival & Proliferation PLCG2->Cell Survival\n& Proliferation Treatment\nFailure Treatment Failure PLCG2_Mut->Treatment\nFailure Covalent_BTKi Covalent BTKi (e.g., Ibrutinib) Covalent_BTKi->BTK_Mut No Binding This compound This compound This compound->BTK_WT Inhibits This compound->BTK_Mut Inhibits

FAQs for Researchers

Given the clinical trial results, here are answers to anticipated technical questions.

Why did this compound show limited clinical efficacy despite targeting BTK C481 mutations? The primary reasons are believed to be pharmacokinetic and pharmacodynamic:

  • Short Residence Time: this compound remains bound to BTK for only about 15 minutes, much shorter than other reversible inhibitors like pirtobrutinib (314 min) [3]. This short duration may fail to sustain pathway suppression throughout the dosing interval.
  • High Protein Binding: With 98.7% protein binding, the concentration of free, active drug available to inhibit BTK in tissues may have been insufficient [3].
  • Patient Population: The Phase Ib trial enrolled a highly refractory population, many of whom had complex resistance mechanisms (e.g., concomitant TP53 mutations) that single-agent BTK inhibition could not overcome [3] [1].

Are there any proposed combination strategies for this compound? The clinical trial investigators suggested that combining this compound with a BCL-2 inhibitor (like venetoclax) could be a path to improve efficacy [3]. This hypothesis is grounded in the strong rationale for simultaneously targeting BCR signaling (BTK) and apoptosis (BCL-2), a strategy validated by other BTKi/venetoclax combinations [5] [6]. However, no such clinical studies for this compound have been conducted or reported.

What are the future research directions for this compound? With its development in B-cell malignancies halted, research has pivoted to other areas where dual inhibition of BTK and IL-2 inducible T-cell kinase (ITK) might be beneficial. Preclinical data showed this compound also potently inhibits ITK [2]. Potential future applications include:

  • Chronic Graft-versus-Host Disease (cGVHD) [3]
  • Combination with Chimeric Antigen Receptor (CAR) T-cell therapies [3]

Suggested Experimental Approaches

For research teams interested in exploring reversible BTK inhibitors further, these approaches are recommended.

  • Focus on Next-Generation Agents: Consider investigating other non-covalent BTK inhibitors with more favorable profiles, such as pirtobrutinib, which has demonstrated significant clinical efficacy and is approved for use in relapsed/refractory CLL [6] [7].
  • Rational Combination Screening: If this compound research continues, in vitro and in vivo studies should prioritize rational combinations. Testing this compound with BCL-2 inhibitors (venetoclax), CD20 antibodies (obinutuzumab), or novel agents in models of covalent BTKi resistance would be a logical next step [3] [8].
  • Biomarker-Driven Research: Future work should emphasize correlative studies with robust biomarkers. As done in the this compound trial, monitoring serum cytokines (CCL3, CCL4, TNFa) is a valid pharmacodynamic marker for BTK engagement. Additionally, assessing phosphorylation of key pathway components (ERK, S6) in patient samples can provide direct evidence of target inhibition [2] [3].

References

Vecabrutinib patient selection biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Potential Biomarkers for Vecabrutinib

Biomarker Type Biological Function Relevance to this compound Evidence Level
BTK C481S Acquired mutation Prevents covalent binding of 1st-gen BTK inhibitors (e.g., Ibrutinib) [1]. Primary candidate. Reversible binding retains activity against this mutation [2]. Preclinical in vitro studies [2].
BTK C481R Acquired mutation Similar to C481S, disrupts covalent bond with inhibitors [2]. Retains activity against this mutation [2]. Preclinical in vitro studies [2].
BTK T474I Gatekeeper mutation Paralogous to ABL1 T315I; decreases binding of both covalent and non-covalent inhibitors [3]. Preclinical data shows this compound inhibited BCR pathway signaling in cells with T474F mutation [2]. Preclinical in vitro studies [2].
PLCG2 Downstream pathway mutation Gain-of-function mutations hyperactivate BCR signaling downstream of BTK, causing resistance [3]. No direct evidence. Resistance may persist if mutation bypasses BTK inhibition. Inferred from drug class mechanism [3].

Resistance Mutation Pathways in BTK-Targeted Therapy

The following diagram illustrates the key resistance mutations in the BCR signaling pathway that are relevant for biomarker selection with BTK inhibitors like this compound.

G BCR B-Cell Receptor (BCR) BTK_WT BTK (Wild-type) BCR->BTK_WT Activates Downstream Downstream Signaling (NF-κB, ERK, Cell Survival) BTK_WT->Downstream Phosphorylates BTK_C481S BTK C481S/R (Covalent BTKi Resistance) BTK_C481S->Downstream Constitutive Signaling BTK_T474I BTK T474I (Gatekeeper Mutation) BTK_T474I->Downstream Constitutive Signaling BTK_KD Kinase-Impaired BTK Mutations (e.g., L528W) BTK_KD->Downstream Scaffold- Mediated Signaling PLCG2_GOF PLCG2 Gain-of-Function Mutations PLCG2_GOF->Downstream Constitutive Activation

Experimental Protocols for Biomarker Investigation

For researchers investigating these biomarkers, the following methodologies from key studies provide a foundation.

  • Primary Cell-Based Assays

    • Source: Use primary CLL cells from patients, including those with wild-type BTK and known resistance mutations (e.g., C481S, T474I) [2].
    • Treatment: Treat cells with this compound (e.g., across a dose range of 0.1-1 µM).
    • Key Readouts:
      • Cell Viability/Apoptosis: Measure after 24 hours using assays like flow cytometry for Annexin V/PI [2].
      • Immunoblotting: Analyze phosphorylation of key BCR pathway proteins (e.g., pBTK, pERK, pS6) to confirm pathway inhibition [2].
  • Engineered Cell Line Models

    • Model: Establish ibrutinib-resistant models, such as MEC-1 CLL cell lines stably overexpressing BTK C481S or C481R [2].
    • Application: Use these isogenic pairs to test this compound's potency against mutant vs. wild-type BTK in a controlled system.
    • Advanced Proteomics: Utilize Reverse Phase Protein Array (RPPA) to profile changes in hundreds of phospho- and total proteins to understand broader signaling effects [2].

Frequently Asked Questions (FAQs)

  • What is the strongest evidence for using BTK C481S as a biomarker for this compound? Preclinical studies show this compound inhibits BCR signaling (measured by pERK reduction) in cell lines engineered to express BTK C481S and C481R mutations, where covalent inhibitors like ibrutinib fail [2]. Its reversible mechanism allows it to target these mutants effectively.

  • Are there any known biomarkers that would predict resistance to this compound? While clinical data is limited, resistance is theoretically possible. Kinase-impaired BTK mutations (e.g., L528W) can drive resistance through non-catalytic "scaffold" functions that re-establish downstream signaling, potentially bypassing the need for the kinase activity that this compound blocks [3] [4]. Mutations in PLCG2, which acts downstream of BTK, may also confer resistance [3].

  • How does the biomarker profile for this compound compare to other non-covalent BTK inhibitors? Like this compound, other non-covalent (reversible) BTK inhibitors, such as pirtobrutinib, are also designed to target the C481S mutation [5] [1]. The key differentiators for this compound will be its specific kinase selectivity profile (e.g., its potent inhibition of ITK) [6] and its clinical efficacy and safety, which are still under investigation.

References

Vecabrutinib & BTK Inhibitor Resistance: A Technical FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism of action of Vecabrutinib and how does it address resistance to earlier BTK inhibitors?

This compound is a reversible, non-covalent BTK inhibitor developed to overcome resistance to covalent BTK inhibitors (cBTKis) like ibrutinib and acalabrutinib [1].

  • Mechanism of cBTKi Resistance: Resistance to cBTKis is frequently driven by mutations in the BTK gene at the C481 residue (e.g., C481S, C481R) [2] [3] [4]. This mutation prevents the covalent bond from forming, drastically reducing the drug's efficacy [2] [3].
  • This compound's Action: As a reversible inhibitor, this compound does not rely on binding to the C481 residue. It maintains inhibitory activity against both wild-type and C481-mutant BTK variants, thereby restoring suppression of the B-cell receptor (BCR) signaling pathway in resistant cells [1].

The diagram below illustrates how this compound inhibits BTK signaling in both wild-type and resistant C481-mutant scenarios.

G BCR B-Cell Receptor (BCR) BTK_WT BTK (Wild-type) BCR->BTK_WT BTK_Mut BTK (C481S/R Mutant) BCR->BTK_Mut PLCG2 PLCG2 BTK_WT->PLCG2 BTK_Mut->PLCG2 Constitutive Signaling Survival Cell Survival & Proliferation PLCG2->Survival cBTKi Covalent BTKi (e.g., Ibrutinib) cBTKi->BTK_WT Irreversible Bind C481 cBTKi->BTK_Mut No Binding Vecab This compound (Non-covalent) Vecab->BTK_WT Reversible Bind Vecab->BTK_Mut Reversible Bind

Q2: What are the key biomarkers and experimental protocols for assessing this compound activity in preclinical models?

Research indicates that this compound's activity can be gauged by monitoring key proteins in the BCR signaling pathway.

  • Recommended Biomarkers: The most consistent biomarkers for this compound effect are phosphorylated ERK (p-ERK) and phosphorylated S6K (p-S6K), which show profound decrease upon treatment in both wild-type and C481-mutant BTK cell lines [1].
  • Experimental Workflow: The following diagram outlines a core experimental workflow for assessing this compound activity in vitro, based on published methodology [1].

G Start 1. Establish Model System A CLL cell lines (e.g., MEC-1) - Wild-type BTK - Engineered C481S/R BTK Primary CLL cells Start->A B 2. Drug Treatment - this compound (e.g., 0.1 - 1 µM) - DMSO vehicle control - Covalent BTKi comparator A->B C 3. Assay Endpoints - Immunoblot: pERK, pS6K, pBTK - Viability/Cell Death (Annexin V) - RPPA for broad proteomics B->C D 4. Data Interpretation C->D

Q3: Is Therapeutic Drug Monitoring (TDM) currently recommended for BTK inhibitors like this compound?

For most BTK inhibitors, including this compound, TDM is not yet standard practice or advised in clinical settings. The current evidence status for various BTK inhibitors is summarized in the table below.

Drug TDM Recommendation Rationale & Context
This compound Not advised (Insufficient data) No published exposure-response or exposure-toxicity relationships; still investigational [5].
Acalabrutinib Not advised No clear exposure-response or exposure-toxicity relationship established [5].
Ibrutinib Exploratory High inter-patient variability and known drug-drug interactions make it a candidate, but targets are not validated [5] [6] [7].
Zanubrutinib Information missing More selective; likely similar to acalabrutinib. Specific TDM data not available in search results.

Despite the lack of formal recommendations, the general principles of TDM are highly relevant for drug development. TKIs are strong TDM candidates due to high inter-patient variability in pharmacokinetics and relationships between drug exposure and effect [5] [6]. As this compound progresses in clinical trials, establishing its exposure-response relationship will be critical.

Troubleshooting Guide for BTK Inhibitor Experiments

Challenge 1: Interpreting Resistance Mutation Data

  • Problem: A patient or model progresses on a cBTKi but no common C481 mutation is detected.
  • Solution: Investigate alternative resistance mechanisms. A significant proportion (approximately one-third) of cBTKi resistance cases are not driven by BTK/PLCG2 mutations [2] [3]. Consider investigating:
    • Other BTK mutations like "kinase-impaired" variants (e.g., L528W) or gatekeeper mutations (e.g., T474I) [2].
    • Mutations beyond the BCR pathway in genes like EGR2 or NF-κB pathway genes [2].
    • Non-genetic adaptations in the tumor microenvironment that promote survival, such as upregulation of alternative signaling pathways (MAPK, TLR) or anti-apoptotic proteins (MCL-1, BCL-XL) [2].

Challenge 2: Managing BTK Inhibitor Toxicity in Clinical Models

  • Problem: Differentiating mechanism-based toxicities from off-target effects.
  • Solution: Understand the safety profile, which varies by inhibitor generation.
    • First-generation (Ibrutinib): Higher incidence of cardiovascular toxicities like atrial fibrillation, hypertension, and bleeding due to off-target kinase inhibition [8] [9].
    • Second-generation (Acalabrutinib, Zanubrutinib): Improved selectivity, leading to a significantly lower risk of cardiovascular adverse events, though bleeding and hypertension risks remain as class effects [8] [9].
    • Monitoring: Implement rigorous cardiovascular monitoring (ECG, blood pressure) in preclinical and clinical studies [8] [9].

Challenge 3: Implementing TDM in Research Settings

  • Problem: How to practically approach TDM for an investigational drug like this compound.
  • Solution: Adopt a methodological framework.
    • Matrix: Plasma is standard, but dried blood microsampling (DBS) is a promising, minimally invasive alternative for serial sampling, especially in pharmacokinetic studies [6].
    • Timing: Measure steady-state trough levels (C~min~), taken just before the next dose, to estimate overall drug exposure [5] [6].
    • Analytics: Use validated bioanalytical methods (e.g., LC-MS/MS) for precise quantification [5] [6].

References

Vecabrutinib vs. Ibrutinib: Efficacy and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Vecabrutinib Ibrutinib
Generation & Binding Non-covalent, reversible inhibitor [1] [2] First-generation, covalent, irreversible inhibitor [3] [2]
Target Profile Inhibits wild-type and C481-mutated BTK [1] [4] Inhibits wild-type BTK; off-target effects on EGFR, ITK, TEC, and others [3] [2]
Key Resistance Mechanism Developed to overcome BTK C481 mutations [1] [2] BTK C481 mutations (e.g., C481S) are a primary resistance mechanism [5] [2]
Reported Efficacy Modest: 1 Partial Response (PR) and 13 Stable Disease (SD) in a 39-patient Phase Ib trial [1] [6] High, transformative efficacy; improves overall and progression-free survival in multiple B-cell malignancies [3] [2]
Common Adverse Events (AEs) Anemia (31%), nausea, fatigue, headache, dyspnea (21% each) [1] [6] Diarrhea, bleeding/bruising, infection, atrial fibrillation [3] [2]
Grade ≥3 AEs Mainly hematologic (anemia 23%, neutropenia 13%, thrombocytopenia 10%) [1] Atrial fibrillation (~11%, with 5% being grade 3), major hemorrhage (7.6%), diarrhea (5% grade 3) [2]
Cardiovascular Safety No cardiac events or significant ECG findings reported in the Phase Ib trial [1] [6] Significant risk of atrial fibrillation, hypertension, and bleeding; a key limitation [3] [2]
BTK Residence Time Short (15 minutes) [1] Not explicitly stated in results, but known to be irreversible with prolonged inhibition [2]

Experimental Data and Methodologies

The comparative data is derived from standardized clinical trial phases. Below is a summary of the key experimental designs that generated the efficacy and safety profiles.

This compound Phase Ib/II Trial (NCT03037645)
  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with advanced, relapsed/refractory B-cell malignancies who had progressed on prior BTK inhibitor therapy [1] [6].
  • Patient Population: 39 patients with a median of 4 prior lines of therapy. 77% had CLL, 74% had 17p deletion or TP53 mutation, and 55% of CLL patients had BTK C481 mutations [1].
  • Dosing: Oral this compound was administered twice daily (BID) across seven dose-escalation cohorts, from 41 mg to 820 mg total daily dose [1] [6].
  • Efficacy Assessment: Best response was evaluated using standard disease-specific criteria (e.g., iwCLL criteria for CLL). Tumor burden change from baseline was plotted for all patients [1].
  • Pharmacodynamics (PD): BTK inhibition was assessed by measuring sustained reductions in serum cytokines (CCL3, CCL4, TNFa) after one cycle of treatment [1].
  • Safety Assessment: Continuous monitoring of treatment-emergent adverse events, graded according to NCI CTCAE criteria [1].
Ibrutinib Clinical Trials
  • Trial Design: Data for ibrutinib is consolidated from multiple pivotal phase III randomized controlled trials across various B-cell malignancies [3] [2].
  • Patient Population: Included both treatment-naïve and relapsed/refractory patients with CLL, MCL, WM, and MZL [2].
  • Efficacy Assessment: Primary endpoints were typically progression-free survival (PFS) and overall survival (OS), with response rates per international working group criteria [2].
  • Safety Assessment: Long-term safety data were collected, with a specific focus on characterizing cardiovascular toxicities like atrial fibrillation and hypertension [3] [2].

Mechanisms of Action and Signaling Pathways

The core difference between these drugs lies in their binding mechanism to BTK, which directly impacts their ability to inhibit the B-Cell Receptor (BCR) signaling pathway.

G cluster_0 B-Cell Receptor (BCR) Signaling Pathway cluster_1 Ibrutinib (Covalent) cluster_2 This compound (Non-Covalent) Antigen Antigen Binding SYK SYK Activation Antigen->SYK BTK_Inactive BTK (Inactive) SYK->BTK_Inactive BTK_Active BTK (Active) BTK_Inactive->BTK_Active Phosphorylation PLCg2 PLCy2 Phosphorylation BTK_Active->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK/ERK) PLCg2->Downstream Ibrutinib Ibrutinib Ibrutinib->BTK_Active Inhibits Ibrutinib_Binding Irreversibly binds to BTK C481 residue Ibrutinib->Ibrutinib_Binding Resistance_Mutation BTK C481S Mutation prevents binding Ibrutinib_Binding->Resistance_Mutation Leads to Vecabrutinib_Binding Reversibly binds to BTK regardless of C481 mutation Resistance_Mutation->Vecabrutinib_Binding This compound This compound This compound->BTK_Active Inhibits This compound->Vecabrutinib_Binding Overcome_Resistance Overcomes C481 mediated resistance Vecabrutinib_Binding->Overcome_Resistance Can

The diagram above illustrates that while both drugs ultimately inhibit BTK activation, their binding sites and consequences differ. Ibrutinib's covalent binding makes it potent but vulnerable to single point mutations, whereas this compound's reversible binding allows it to maintain activity against these mutants, albeit with a shorter residence time that may limit its efficacy [1] [4] [2].

Interpretation for Drug Development Professionals

  • Therapeutic Niche: this compound represents a "proof-of-concept" for non-covalent BTK inhibition aimed at overcoming ibrutinib resistance. However, its limited clinical activity as a single agent in a heavily pre-treated population suggests that factors like short BTK residence time and high protein binding may have resulted in insufficient target coverage in disease sites [1].
  • Safety Trade-offs: this compound's Phase Ib trial reported no atrial fibrillation or significant cardiac events, a notable finding compared to ibrutinib's well-documented cardiovascular toxicity [1] [3]. This suggests a potentially improved cardiovascular safety profile, possibly due to higher selectivity.
  • Future Development: The development of this compound for B-cell malignancies was not advanced to Phase II expansion based on the monotherapy data [1]. Future directions may explore its use in combinations or other indications like chronic graft-versus-host disease, where its dual inhibition of BTK and ITK could be beneficial [1].

References

Vecabrutinib vs pirtobrutinib non-covalent BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Vecabrutinib vs. Pirtobrutinib at a Glance

The table below summarizes key characteristics and the latest development status of both inhibitors.

Feature This compound Pirtobrutinib
Drug Type Small molecule, non-covalent/reversible BTK inhibitor [1] Small molecule, non-covalent/reversible BTK inhibitor [2] [3]
Primary Mechanism Inhibits BTK and BTK C481S mutants [4] [1] Highly selective inhibitor of wild-type and C481-mutant BTK [2] [5]
Key Binding Characteristic Reversible binding that does not require C481 residue [4] Binds BTK kinase domain via hydrogen bonds and hydrophobic interactions, independent of C481 [4] [2]
Highest Development Phase Phase 1/2 (Development status unclear beyond 2018) [1] Approved (for R/R MCL and CLL/SLL) [6]
Reported Clinical Efficacy (ORR) Limited public clinical results [7] CLL: 62% (in phase 1/2 trial); MCL: 57.8% (in phase 1/2 trial) [6]
Reported Resistance Novel acquired BTK mutations [7] Novel BTK mutations (kinase proficient/impaired) outside C481, PLCG2 mutations [4] [7]

Experimental Data and Methodologies

Key experiments validate the mechanism and efficacy of these inhibitors. Pirtobrutinib has been extensively characterized, while detailed this compound data is less available.

Pirtobrutinib Profiling Experiments

1. Biochemical Kinase Assay

  • Objective: Quantify inhibitor potency against BTK and mutant BTK.
  • Methodology: BTK kinase activity measured by monitoring incorporation of [³³P]-PO4 from [³³P]-ATP into a poly-EY peptide substrate. Percentage of control activity calculated to determine IC₅₀ values [2].
  • Key Findings: Pirtobrutinib demonstrated low-nanomolar potency against both wild-type BTK and the C481S mutant. Enzymatic profiling showed it was highly selective for BTK across >98% of the human kinome [2] [5].

2. Cellular Phosphorylation & Proliferation Assays

  • Objective: Assess functional inhibition of BTK signaling and anti-proliferative effects in cell models.
  • Methodology:
    • Signaling: HEK293 cells stably expressing BTK or BTK C481S treated with inhibitor, followed by analysis of BTK phosphorylation (e.g., at Y551) via western blot [2].
    • Proliferation: B-cell lymphoma (e.g., TMD8, REC-1) or primary CLL patient-derived cells incubated with inhibitor for 72 hours. Cell viability measured using CellTiter-Glo luminescent assay [2] [3].
  • Key Findings: Pirtobrutinib inhibited BTK autophosphorylation and downstream signaling, reducing proliferation in both wild-type and C481-mutant B-cell lines [2] [3].

3. In Vivo Xenograft Models

  • Objective: Evaluate efficacy in live animal models.
  • Methodology: Immunodeficient mice implanted with human B-cell lymphoma xenografts (e.g., REC-1). Animals treated orally with pirtobrutinib or vehicle control. Tumor volume measured regularly [2].
  • Key Findings: Pirtobrutinib treatment significantly inhibited tumor growth compared to control groups [2].
This compound Characterization

Publicly available, detailed experimental data for this compound is limited. Key findings from literature include:

  • Mechanism: Designed as a reversible inhibitor that can bind BTK without interacting with C481, maintaining activity against C481S mutants [4].
  • Clinical Status: Reached Phase 1/2 trials for CLL and other B-cell malignancies, but no public results or development progress has been reported since 2018 [7] [1].

BTK Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the action point of BTK inhibitors.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Activation BCR->LYN_SYK Antigen Binding BTK_inactive BTK (Inactive) LYN_SYK->BTK_inactive Activates BTK_active BTK (Active) (pY551, pY223) BTK_inactive->BTK_active Phosphorylation PLCG2 PLCγ2 Activation BTK_active->PLCG2 Activates NFKB NF-κB Pathway PLCG2->NFKB Survival Cell Survival & Proliferation NFKB->Survival Inhibitor Pirtobrutinib/Vecabrutinib (BTK Inhibitor) Inhibitor->BTK_active Inhibits Resistance Resistance Mutations: • BTK C481S • BTK non-C481 • PLCG2 Resistance->BTK_active

Pirtobrutinib has a clear lead in development and application. Its well-documented efficacy and manageable safety profile have established it as a standard option for patients resistant or intolerant to covalent BTK inhibitors [8] [6]. This compound remains an earlier-stage candidate, and its future development trajectory is uncertain.

References

Vecabrutinib fenebrutinib ARQ531 comparative residence time

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of BTK Inhibitors

The data in the table below is primarily sourced from a Phase Ib/II study of vecabrutinib, which included in vitro cellular assays to compare these non-covalent BTK inhibitors [1] [2]. Residence time is a key pharmacological property that refers to the time a drug remains bound to its target. A longer residence time is often associated with more durable target coverage and can impact clinical efficacy [1].

Inhibitor BTK Residence Time (minutes) IC₅₀ (nM) Binding Mode Key Rationale & Notes
This compound 15 [1] 18.4 [1] Non-covalent, reversible [1] Designed to overcome C481 resistance; short residence time may explain limited clinical activity [1].
ARQ 531 128 [1] 32.9 [1] Non-covalent, reversible [1] Similar in vitro potency to this compound but significantly longer residence time, correlating with greater observed clinical efficacy [1].
Fenebrutinib 557 [1] 7.04 [1] Non-covalent, reversible [1] [3] Demonstrated high in vitro potency and a very long residence time, yet showed limited clinical activity in patients previously treated with ibrutinib [1].
Pirtobrutinib (LOXO-305) 314 [1] Information not in sources Non-covalent, reversible [1] Provided as a reference; it is an effective agent with a long residence time and half-life (~20 hours) [1].

The data suggests that while a long residence time is likely important for clinical efficacy, it is not the sole determining factor. For instance, fenebrutinib has the longest residence time but showed limited clinical activity in the resistant setting, indicating that other properties also play a critical role [1].

Experimental Protocols for Key Data

The comparative data for residence time and IC₅₀ likely originated from standardized in vitro cellular assays, though the provided sources do not detail the specific protocols used for these particular measurements [1].

  • BTK Residence Time Assay: This measures the dissociation rate of the inhibitor from the BTK enzyme. The general methodology involves:

    • Pre-binding: Incubating the BTK enzyme (wild-type or mutant) with the inhibitor to allow complex formation.
    • Dissociation Initiation: The inhibitor-BTK mixture is diluted extensively or a buffer with a high concentration of a competing ligand is added. This drastically reduces the probability of dissociated inhibitor re-binding, allowing the measurement of the natural dissociation rate.
    • Time-Course Measurement: The amount of inhibitor still bound to BTK is measured at various time points after dissociation is initiated. This can be done using methods like surface plasmon resonance (SPR) for purified systems or more complex cellular binding assays.
    • Data Analysis: The loss of bound inhibitor over time is plotted, and the residence time is calculated as the reciprocal of the dissociation rate constant (1/k_off) [1].
  • Cellular IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) measures a compound's potency in a cellular environment.

    • Cell Culture: A cell line dependent on BTK signaling (e.g., a B-cell malignancy line) is cultured and exposed to a range of concentrations of the BTK inhibitor.
    • Stimulation and Readout: The B-cell receptor (BCR) signaling pathway is stimulated. A key downstream readout is the phosphorylation status of BTK itself (e.g., at Tyr-223) or its substrate, PLCγ2. This is typically quantified using phospho-specific antibodies in assays like Western blotting or flow cytometry.
    • Dose-Response Curve: The percentage of inhibition of phosphorylation is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration at which 50% of the signal is inhibited [1].

BTK Signaling and Experimental Workflow

The following diagram illustrates the BTK signaling pathway and the points inhibited by the drugs, as well as the general workflow for determining residence time.

G cluster_inhibitors Non-covalent BTK Inhibitors cluster_assay Residence Time Assay Workflow BCR BCR BTK BTK BCR->BTK Activates PLCγ2 PLCγ2 BTK->PLCγ2 Phosphorylates NF_κB NF_κB PLCγ2->NF_κB Activates Pathway Cell_Growth Cell_Growth NF_κB->Cell_Growth Promotes This compound This compound This compound->BTK Binds ARQ531 ARQ531 ARQ531->BTK Binds Fenebrutinib Fenebrutinib Fenebrutinib->BTK Binds Incubate 1. Incubate BTK with Inhibitor Dilute 2. Initiate Dissociation (High Dilution) Incubate->Dilute Measure 3. Measure Bound Inhibitor Over Time Dilute->Measure Calculate 4. Calculate Residence Time (1/k_off) Measure->Calculate

Insights on Limited Clinical Translation

The search results specifically investigate why the strong preclinical data for this compound did not translate into robust clinical responses. The analysis points to several factors beyond residence time and IC₅₀ that are critical for clinical success [1]:

  • Pharmacokinetic (PK) Properties: Effective non-covalent BTK inhibitors like pirtobrutinib and ARQ 531 have relatively long half-lives (approximately 20 and 55 hours, respectively). In contrast, this compound, fenebrutinib, and others with limited clinical activity have reported shorter half-lives (ranging from 4 to 14 hours). A short half-life may lead to insufficient target coverage between dosing intervals [1].
  • High Protein Binding: this compound is highly protein-bound (98.7%), which can significantly reduce the fraction of free, pharmacologically active drug available to inhibit BTK in tissues [1].
  • Tissue Distribution: The drug may not be consistently distributed from the blood to disease sites (e.g., lymph nodes, bone marrow), resulting in sub-therapeutic concentrations where they are needed most [1].

References

Vecabrutinib wild-type vs C481S BTK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Profile

The table below summarizes key biochemical and cellular data on vecabrutinib's inhibition profile, providing a direct comparison between its effects on wild-type and C481S mutant BTK.

Parameter Wild-Type BTK C481S BTK Mutant Experimental Context
Biochemical IC₅₀ 3 nM [1] Similar potency to WT [1] Direct kinase assay [1]
Cellular IC₅₀ (pBTK) ~100 nM [1] Data not explicit, but decreased at 0.1 μM [1] MEC-1 CLL cell line [1]
Cellular IC₅₀ (pPLCγ2) 13 ± 6 nM [1] Data not explicit, but decreased with pBTK [1] Ramos Burkitt lymphoma cells [1]
Phospho-ERK Inhibition Effective inhibition [1] Effective inhibition; superior to ibrutinib at 1 μM [1] MEC-1 cells overexpressing BTK variants [1]
Induction of Apoptosis 0-21% (higher in WT samples) [1] Lower apoptosis in C481S/R samples [1] Primary CLL cells after 24-hour treatment [1]
Selectivity (Kinases inhibited <100 nM) 7 out of 234 kinases tested [1] N/A Broad kinase panel [1]

Key Experimental Methodologies

The data in the table above was generated through standardized preclinical experiments. Here are the methodologies for the core assays:

  • Biochemical Kinase Assay: This assay measures the direct inhibition of the BTK enzyme. The half maximal inhibitory concentration (IC50) is determined by incubating purified wild-type or C481S mutant BTK protein with this compound and a substrate, quantifying the reduction in kinase activity. This compound showed similar low-nanomolar potency against both BTK forms in this cell-free system [1].
  • Cell-Based Signaling (Immunoblotting): This method assesses the inhibition of BTK's downstream signaling pathway in living cells.
    • Cell Lines: Use engineered CLL cell lines (e.g., MEC-1) stably overexpressing wild-type, BTKC481S, or BTKC481R to model ibrutinib resistance [1].
    • Treatment & Stimulation: Treat cells with this compound or a control (e.g., DMSO). Stimulate the B-cell receptor pathway (e.g., with anti-IgM) [2].
    • Protein Analysis: Lyse cells, separate proteins by gel electrophoresis, and transfer to a membrane. Use specific antibodies to detect levels and phosphorylation (activation) of key proteins like BTK, PLCγ2, and ERK [1] [2].
  • Primary CLL Cell Apoptosis: This evaluates the direct cell-killing effect on patient samples.
    • Cell Sourcing: Isolate peripheral blood mononuclear cells (PBMCs) from patients with CLL via Ficoll density gradient centrifugation. Patients may have wild-type BTK or BTK mutations [1] [2].
    • Drug Treatment: Culture primary CLL cells with this compound.
    • Viability Measurement: After 24 hours, measure cell death using assays like flow cytometry for Annexin V/propidium iodide staining [1].

Mechanism of Action & Signaling Pathway

As a reversible inhibitor, this compound binds to the ATP-binding site of BTK without forming a permanent covalent bond with the C481 residue. This allows it to effectively inhibit both wild-type BTK and mutants like C481S, where the cysteine is replaced by a serine that cannot form the covalent bond [1] [3].

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and how this compound exerts its effect.

G BCR B-Cell Receptor (BCR) Activation BTK BTK (Bruton's Tyrosine Kinase) BCR->BTK Activates PLCG2 Phosphorylation of PLCG2 BTK->PLCG2 Phosphorylates Downstream Downstream Signaling (NF-κB, ERK, Cell Survival) PLCG2->Downstream Triggers This compound This compound BTK_WT Wild-Type BTK (C481) This compound->BTK_WT Reversibly Inhibits BTK_Mut Mutant BTK (C481S) This compound->BTK_Mut Reversibly Inhibits

Based on the research, here is a summary of this compound's performance profile for researchers:

  • Overcoming C481S Resistance: The primary advantage of this compound is its ability to inhibit the C481S BTK mutant, a common cause of resistance to covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib [1] [4] [5]. Its reversible mechanism of action bypasses the need for the C481 residue [1] [3].
  • Potent Pathway Suppression: this compound effectively suppresses BCR signaling by inhibiting the phosphorylation of key downstream proteins like PLCγ2 and ERK in cells expressing both wild-type and C481S mutant BTK [1]. In some resistant models, it outperformed ibrutinib in reducing phospho-ERK [1].
  • Limited Direct Cytotoxicity: It's important to note that while this compound potently inhibits signaling, it demonstrates limited direct induction of apoptosis (cell death), particularly in primary CLL cells harboring BTK mutations [1]. This suggests its therapeutic effect may be primarily cytostatic.
  • Emerging Resistance Concerns: Although this compound addresses C481S resistance, next-generation non-covalent inhibitors face their own resistance challenges. Mutations at other BTK residues (e.g., T474, L528) can also confer resistance, highlighting an ongoing evolutionary battle between therapy and disease [4] [6].

References

Vecabrutinib covalent BTK inhibitors cross-resistance

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitor Classes and Resistance Profiles

Inhibitor Class Binding Mechanism Primary Molecular Resistance Example Agents
Covalent BTK Inhibitors Irreversible bond with cysteine 481 (C481) residue of BTK [1] [2]. Mutations at the C481 site (e.g., C481S) prevent covalent binding [3] [4]. Ibrutinib, Acalabrutinib, Zanubrutinib [5] [6].
Non-Covalent BTK Inhibitors Reversible binding; does not require C481 interaction [4] [7]. Novel BTK mutations (e.g., kinase-impaired), bypass signaling via other pathways [3] [6]. Vecabrutinib, Pirtobrutinib, Nemtabrutinib [6] [7].

This compound Clinical Performance in Resistant Disease

A phase Ib dose-escalation study evaluated this compound in patients with advanced, relapsed/refractory B-cell malignancies who had progressed on prior covalent BTKi therapy [7].

  • Patient Population: The trial enrolled 39 heavily pre-treated patients (median of 4 prior therapies). 77% had CLL, and 55% of CLL patients had a detectable BTK C481 mutation at baseline [7].
  • Efficacy Data: The clinical activity of single-agent this compound was modest [7].
    • Best Response: One partial response (PR) in a CLL patient.
    • Stable Disease (SD): 13 patients (31%).
    • Eight patients with PR or SD remained on treatment for ≥6 months, suggesting some durable benefit in a subset of patients [7].
  • Conclusion: The study authors concluded that the activity of single-agent this compound was insufficient to control disease in this refractory patient population, and the program was not advanced to phase II expansion in BTKi-resistant CLL [7].

Potential Explanations for Limited Efficacy

Research into why this compound's potent BTK inhibition in lab studies did not fully translate to strong clinical responses highlights several potential factors [7]:

  • Short BTK Residence Time: The time this compound remains bound to BTK (15 minutes) is much shorter than that of more clinically effective non-covalent inhibitors like Pirtobrutinib (314 minutes), potentially leading to inconsistent target coverage [7].
  • Pharmacokinetic Properties: this compound has a relatively short half-life (~4-14 hours) and is highly protein-bound (98.7%), which may reduce the amount of free drug available to inhibit BTK in disease sites [7].
  • Tumor Microenvironment & Bypass Pathways: Resistance can be driven by factors beyond BTK mutations. The tumor microenvironment can activate alternative survival signals (e.g., via NF-κB, AKT, or anti-apoptotic proteins like BCL-XL and MCL-1), which a single-agent BTKi may not overcome [3].

Research Implications and Future Directions

The experience with this compound informs the development of next-generation BTK-targeting agents:

  • BTK Degraders (PROTACs): Modalities like NX-2127 catalytically degrade BTK protein, potentially overcoming resistance from both kinase-active and kinase-impaired mutations [6] [2].
  • Rational Combination Therapies: Combining this compound with other agents, such as BCL-2 inhibitors (Venetoclax), was suggested as a path to improve efficacy by simultaneously targeting multiple survival pathways [7].

Experimental Protocol for Profiling Resistance

For researchers characterizing resistance to BTK inhibitors, the following workflow provides a foundational approach, integrating key methods from the cited literature [3] [7].

G cluster_1 Key Experimental Methods Start Patient Sample Collection (Blood/Bone Marrow/Tumor Biopsy) A Genetic Analysis Start->A B Functional & Signaling Analysis Start->B C Pharmacodynamic (PD) Assessment Start->C A1 Next-Generation Sequencing (NGS) - BTK (e.g., C481S, T474I, L528W) - PLCG2 (e.g., R665W, S707Y) - Other (e.g., NF-κB pathway) A->A1 A2 Digital Droplet PCR (ddPCR) For high-sensitivity tracking of known mutations (e.g., BTK C481S) A->A2 B1 In Vitro Drug Sensitivity Assay (IC50 determination in primary cells or lines) B->B1 B2 Phospho-Flow Cytometry/Western Blot - pBTK (Y223, Y551) - pPLCG2 - pAKT, pERK B->B2 C1 Serum Cytokine/Chemokine Measurement - CCL3, CCL4, TNF-α (Reduction indicates BTK engagement) C->C1 C2 BTK Occupancy/Residence Time Assay (e.g., in peripheral blood mononuclear cells) C->C2 End Integrated Data Analysis & Resistance Profile A1->End A2->End B1->End B2->End C1->End C2->End

Figure 1. A workflow for profiling resistance mechanisms to BTK inhibitor therapy, incorporating genetic, functional, and pharmacodynamic assessments.

Research Conclusions

  • This compound can inhibit both wild-type and C481-mutant BTK, confirming its proposed mechanism for overcoming covalent inhibitor resistance [7].
  • However, its single-agent efficacy in heavily pre-treated, covalent BTKi-resistant patients is limited, leading to discontinuation of its development for this specific monotherapy indication [7].
  • The case of this compound underscores that overcoming clinical resistance requires not only target binding but also favorable drug properties (residence time, PK) and strategies to counter non-genetic resistance mechanisms from the tumor microenvironment [3] [7].

References

Vecabrutinib tumor microenvironment modulation

Author: Smolecule Technical Support Team. Date: February 2026

Vecabrutinib Profile and Key Differentiator

This compound is a selective, reversible (non-covalent) Bruton's Tyrosine Kinase (BTK) inhibitor [1] [2]. Its key differentiator is the ability to inhibit both wild-type and C481-mutated BTK, which is a common resistance mechanism to covalent BTK inhibitors like ibrutinib [1] [2].

Experimental Data and Clinical Findings

The table below summarizes the available quantitative data and clinical observations for this compound.

Aspect Experimental/Clinical Findings
BTK Inhibition (In Vitro) Half-maximal inhibitory concentration (IC50) for WT BTK: 3 nM [1].
Target Engagement (In Vitro) Inhibited phosphorylation of BTK and its downstream target PLCγ2 in cell lines at nanomolar concentrations (IC50 for pPLCG2: 13 nM) [1].
Preclinical Model Studies conducted in MEC-1 CLL cell lines engineered to overexpress BTK (WT, C481S, C481R) and primary CLL cells from patients [1].
Key Preclinical Results Effectively decreased phospho-ERK in cells with C481S and C481R mutations, outperforming ibrutinib; also reduced levels of Bcl-2 and Mcl-1 [1].
Clinical Trial (Phase Ib) Dose-escalation study in patients with advanced, BTKi-resistant B-cell malignancies [2].
Clinical Safety Well-tolerated up to the highest dose studied (410 mg twice daily). Most common adverse events were anemia (31%), nausea, fatigue, headache, and dyspnea (21% each) [2].
Clinical Efficacy Limited activity. Best response was a partial response in one CLL patient; 13 patients had stable disease. Association between dose, pharmacodynamics, and clinical activity was inconsistent [2].
Pharmacodynamic Readout Sustained reduction in serum cytokines (CCL3, CCL4, TNFα) at higher dose levels, suggesting on-target BTK inhibition [2].

Potential Shortcomings and Comparative Perspective

The phase Ib trial concluded that the clinical activity of this compound monotherapy was insufficient for further development in the studied patient population [2]. Investigations suggested two potential reasons for its limited efficacy:

  • Short BTK Residence Time: The time this compound remains bound to BTK is short (15 minutes), much shorter than more efficacious reversible inhibitors like Pirtobrutinib (314 minutes) [2].
  • Pharmacokinetic Properties: Its short half-life and high protein binding may have resulted in insufficient free drug levels for sustained target inhibition in disease sites [2].

BTK Signaling and this compound's Action

The following diagram illustrates the BCR signaling pathway and where this compound acts, which is upstream of any potential impact on the tumor microenvironment.

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK BTK (Y551) SYK->BTK Phosphorylates BTK_p BTK (pY223) BTK->BTK_p Auto-phosphorylation PLCG2 PLCG2 BTK_p->PLCG2 NFkB_MAPK NF-κB / MAPK Pathway Activation PLCG2->NFkB_MAPK Cell_Outcomes Cell Survival Proliferation NFkB_MAPK->Cell_Outcomes This compound This compound (Non-covalent BTKi) This compound->BTK Reversibly Inhibits

The primary mechanism of this compound is to reversibly inhibit BTK phosphorylation, thereby disrupting the downstream BCR signaling cascade (NF-κB/MAPK pathways) that promotes survival and proliferation of malignant B-cells [1]. While not a direct TME modulator, effective BTK inhibition can indirectly affect the TME by reducing tumor cell support and altering cytokine secretion.

Interpretation for Research and Development

For researchers and drug development professionals, the case of this compound highlights several critical points:

  • Target Residence Time can be as crucial as binding affinity (IC50) for clinical efficacy.
  • Favorable Pharmacokinetics (e.g., longer half-life) are essential to maintain target suppression throughout the dosing interval.
  • Even with strong pharmacodynamic evidence of target engagement (e.g., cytokine reduction), it does not always translate to clinical tumor regression, especially in heavily pre-treated, high-risk patients.

References

Vecabrutinib clinical outcomes vs other BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitors at a Glance

The table below summarizes key information for various BTK inhibitors, including Vecabrutinib.

BTK Inhibitor Type Key Approved Indications Common Adverse Effects Reported Resistance Mechanisms
Ibrutinib Covalent CLL, WM, cGVHD [1] Atrial fibrillation, hypertension, bleeding [1] C481S mutation, PLCγ2 downstream mutations [1]
Acalabrutinib Covalent CLL, MCL [1] Headache, diarrhea, cough [1] C481S mutation, PLCγ2 downstream mutations [1]
Zanubrutinib Covalent CLL, MCL, WM [2] [1] Atrial fibrillation, hypertension, neutropenia [1] C481S and L528W mutations [1]
Pirtobrutinib Non-covalent CLL, MCL [2] [1] Infection, bleeding, neutropenia [1] Novel kinase proficient/impaired BTK mutations [1]
This compound Non-covalent N/A (Investigational) Anemia (10%), fatigue (10%) [1] Novel acquired BTK mutations (preclinical) [1]

This compound Specifics and Experimental Data

For this compound, specific clinical outcomes like overall response rates (ORR) or progression-free survival (PFS) in large trials are not yet available in the public domain. The information is primarily mechanistic and based on early-phase studies.

  • Mechanism of Action: this compound is an investigational, reversible (non-covalent) BTK inhibitor [1]. Its design allows it to bind to the BTK enzyme differently than covalent inhibitors like ibrutinib, which is a strategy aimed at overcoming resistance to earlier-generation drugs.
  • Reported Experimental Findings:
    • In early research, it has been shown to inhibit the phosphorylation of both BTK and its downstream signaling partner, PLCγ2 [1].
    • Studies have also indicated that it can promote BCL-2 dependency in treated cells, suggesting potential for combination therapies with drugs like venetoclax [1].
  • Clinical Trial Context: The data comes from an early-phase clinical trial (NCT03037645) [1]. The most common adverse events reported in this study were anemia and fatigue, each occurring in 10% of participants [1].

BTK Signaling Pathway and Drug Action

The following diagram illustrates the B Cell Receptor (BCR) signaling pathway, showing where BTK inhibitors like this compound act and the emergence of resistance.

btk_pathway BTK Inhibitor Action and Resistance BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB Proliferation Proliferation NFkB->Proliferation Inhibitors BTK Inhibitors (e.g., this compound) Inhibitors->BTK Inhibits ResistMutations Resistance Mutations (e.g., C481S, PLCγ2) ResistMutations->BTK Bypass

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

529.1616134 Da

Monoisotopic Mass

529.1616134 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQ7O0OB5GU

Wikipedia

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Dates

Last modified: 08-15-2023

Explore Compound Types